Technical Documentation Center

5-Boc-2,5-diazaspiro[3.5]nonane oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate
  • CAS: 1246035-53-9; 1408076-07-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate (CAS 1523571-07-4) for Advanced Drug Discovery In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate (CAS 1523571-07-4) for Advanced Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality is paramount. Flat, sp²-heavy structures often face challenges with solubility, metabolic stability, and target selectivity. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer an elegant solution by introducing inherent three-dimensional topology.[1][2] This structural rigidity and complexity can improve the potency and pharmacokinetic properties of drug candidates.[1] The diazaspiro[3.5]nonane core, a motif containing a four-membered azetidine ring fused with a six-membered piperidine ring, is a particularly valuable building block. It provides precise vectors for substituent placement, enabling chemists to explore chemical space with high fidelity.

This guide focuses on a key derivative, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (CAS 1523571-07-4) . The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms renders this molecule a versatile, orthogonally protected synthon. It allows for selective functionalization of the free secondary amine, followed by the potential for subsequent deprotection and modification of the second nitrogen. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its properties, synthesis, characterization, and application as a pivotal building block in medicinal chemistry.

Physicochemical Properties and Specifications

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. The oxalate salt form also often improves aqueous solubility.

PropertySpecification
CAS Number 1523571-07-4[3][4]
IUPAC Name tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate; oxalic acid[5]
Molecular Formula C₂₆H₄₆N₄O₈ (This represents a 2:1 ratio of the Boc-protected amine to oxalic acid, also referred to as a hemioxalate)[3][6]
Molecular Weight 542.67 g/mol [3][5]
Appearance White to off-white solid[6]
Storage Conditions 2-8°C, under an inert atmosphere[3][6]
Purity (Typical) ≥97%
Solubility Soluble in water, methanol.

The Rationale for Spirocyclic Design: Enhancing Drug-Like Properties

The decision to incorporate a spirocyclic scaffold like diazaspiro[3.5]nonane is a deliberate strategy to optimize molecular properties for clinical success. The primary advantages stem from moving away from planar structures towards more complex, three-dimensional shapes.

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): A higher Fsp³ count is strongly correlated with increased success rates for compounds advancing through clinical trials.[1] The quaternary spiro-carbon inherently increases the Fsp³ value, which can lead to improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[1]

  • Improved Metabolic Stability: The rigid, compact nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes (e.g., cytochrome P450s), reducing metabolic liability. By replacing more flexible aliphatic chains or morpholine rings with an azaspirocycle, researchers have successfully lowered metabolic clearance and improved selectivity.[1]

  • Vectorial Control and Novel Chemical Space: The fixed spatial arrangement of the two rings provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely control the orientation of pharmacophoric groups to optimize interactions with a biological target, a task that is often challenging with conformationally flexible linkers.

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane requires a multi-step approach, with the critical challenge being the selective mono-protection of the diamine core. Direct reaction of a symmetrical diamine with one equivalent of Boc-anhydride typically yields a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, necessitating difficult purification.

A more robust and logical strategy involves the temporary, in-situ deactivation of one amine functionality by protonation, allowing the other to be selectively protected.[7] The following workflow represents a plausible and efficient synthesis route.

G cluster_0 Core Scaffold Synthesis cluster_1 Selective Mono-Boc Protection cluster_2 Salt Formation & Purification A Protected Piperidone Derivative C 2,5-Diazaspiro[3.5]nonane (Free Base) A->C Multi-step synthesis (e.g., cyclization, reduction) B Ring Formation Reagents (e.g., via multi-step cycloaddition) B->C E Mono-protonated Diamine (Intermediate) C->E Protonation in Solvent (e.g., Methanol) D HCl or Me₃SiCl (Proton Source) D->E G 5-Boc-2,5-diazaspiro[3.5]nonane (Free Base) E->G Selective N-acylation F Boc₂O (Di-tert-butyl dicarbonate) F->G I Final Product: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate G->I Precipitation/Crystallization (e.g., from Ethanol/Ether) H Oxalic Acid H->I

Caption: Synthesis workflow for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.

Experimental Protocol: Selective Mono-Boc Protection and Salt Formation

This protocol is a representative method adapted from established procedures for the selective protection of diamines.[7][8]

Materials:

  • 2,5-Diazaspiro[3.5]nonane (1.0 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (1.0 eq, e.g., as a solution in dioxane or generated in situ)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oxalic acid (0.5 eq)

  • Ethanol

  • Diethyl ether

Procedure:

  • Protonation: Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

    • Causality: Performing the reaction at a low temperature controls the exothermicity of the acid-base reaction and subsequent acylation. Methanol is a good solvent for both the polar salt and the less polar reagents.

  • Slowly add hydrochloric acid (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. This forms the mono-hydrochloride salt in situ, effectively "protecting" one of the two chemically equivalent nitrogens from reacting.[7]

  • Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.

  • Work-up: Remove the methanol under reduced pressure. To the residue, add water and basify the aqueous solution to a pH > 12 with a 2M NaOH solution. This deprotonates the ammonium salt and ensures the product is in its free base form for extraction.

  • Extract the aqueous layer with dichloromethane (3 x volumes). The organic layers contain the desired mono-protected product.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Boc-2,5-diazaspiro[3.5]nonane as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethanol. In a separate flask, dissolve oxalic acid (0.5 eq) in ethanol.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring. A white precipitate should form.

    • Causality: The formation of the oxalate salt provides a stable, crystalline solid that is easily filtered and purified from any non-basic impurities remaining from the reaction. The 2:1 stoichiometry is often favored for crystallization.

  • Stir the resulting slurry for 1 hour at room temperature, then cool to 0°C to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.

Analytical Characterization for Quality Assurance

Rigorous analytical characterization is essential to validate the identity, purity, and stability of the building block, ensuring the reliability and reproducibility of subsequent experiments.

Analytical TechniquePurposeExpected Outcome
¹H NMR Confirms the structural integrity of the spirocyclic framework and the presence of the Boc group.Characteristic peaks for the spirocycle's aliphatic protons, and a distinct singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[8]
¹³C NMR Verifies the carbon skeleton, including the quaternary spiro-carbon and the carbonyl and quaternary carbons of the Boc group.Signals corresponding to the spirocyclic carbons, and characteristic peaks around 156 ppm (C=O) and 79 ppm (quaternary carbon) for the Boc group.[8]
Mass Spectrometry (LC-MS) Confirms the molecular weight of the free base.A peak corresponding to [M+H]⁺ for the free base (C₁₂H₂₂N₂O₂), where M = 226.32 g/mol .[9]
HPLC Determines the purity of the final product.A single major peak indicating a purity of ≥97%.
Nonaqueous Titration Quantifies the amount of the free amine, confirming the mono-protection.Used to determine the purity based on the titratable amine content.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 water/acetonitrile mixture.

Applications in Drug Discovery Workflows

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is not an active pharmaceutical ingredient itself, but rather a high-value building block for constructing more complex drug candidates. Its utility lies in the orthogonal nature of its two nitrogen atoms. The unprotected secondary amine serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine remains inert until its deliberate removal is desired.

This scaffold has been incorporated into molecules targeting a range of diseases. For instance, related 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis, making it a target for type 2 diabetes.[10] Other diazaspiro[3.5]nonane structures have been used to create novel benzothiazinones with powerful antimycobacterial activity.[11]

G A 5-Boc-2,5-diazaspiro[3.5]nonane (Free Base) C Intermediate 1 (Functionalized at N-2) A->C Coupling Reaction (e.g., Amide formation, Reductive amination, SₙAr) B R¹-X (e.g., R¹-COOH, R¹-CHO, R¹-Br) Pharmacophore 1 B->C E Intermediate 2 (N-5 Deprotected) C->E Boc Deprotection D Acidic Conditions (e.g., TFA in DCM) D->E G Final Drug Candidate (Disubstituted Scaffold) E->G Second Coupling Reaction F R²-Y (e.g., R²-COOH, R²-SO₂Cl) Pharmacophore 2 F->G

Caption: Application workflow of the scaffold in drug discovery.

Key Synthetic Transformations:

  • Functionalization of the Free Amine (N-2):

    • Amide Bond Formation: Coupling with a carboxylic acid (R-COOH) using standard coupling reagents (e.g., HATU, EDC/HOBt).

    • Reductive Amination: Reaction with an aldehyde or ketone (R-CHO/R-CO-R') in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond.

    • Sulfonamide Formation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.

    • Nucleophilic Aromatic Substitution (SₙAr): Reaction with an electron-deficient aromatic ring bearing a leaving group.

  • Deprotection of the Boc Group (N-5):

    • The Boc group is reliably cleaved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[12] This step is highly selective and does not affect most other functional groups, preserving the integrity of the molecule.

  • Functionalization of the Newly Exposed Amine (N-5):

    • Once the Boc group is removed, the newly freed secondary amine at the N-5 position is available for any of the transformations listed in step 1, allowing for the introduction of a second, distinct pharmacophore or modulating group.

Conclusion

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a quintessential example of a modern building block designed for purpose in drug discovery. Its value extends beyond its chemical formula to its strategic design: the spirocyclic core imparts desirable three-dimensional characteristics that can improve physicochemical and pharmacokinetic properties, while the orthogonal Boc protecting group provides chemists with the control needed for efficient and logical synthesis of complex target molecules. For research teams aiming to develop novel therapeutics with improved clinical translation potential, this building block represents a powerful and validated tool for navigating the complexities of medicinal chemistry.

References

  • AiFChem. (2026, January 15). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ChemicalBook. 5-Boc-2,5-diazaspiro[3.
  • abcr Gute Chemie. AB454022 | CAS 1523571-07-4.
  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Pittelkow, M. (2007, October 1).
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • BLDpharm. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • ResearchGate. (2025, August 6). Selective Mono‐BOC Protection of Diamines.
  • PMC.
  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Sigma-Aldrich. 5-Boc-2,5-diazaspiro[3.
  • Ambeed. 1523571-07-4 | tert-Butyl 2,5-diazaspiro[3.
  • Sigma-Aldrich. 5-Boc-2,5-diazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2025, December 14). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF.
  • Sigma-Aldrich. 7-Oxa-2-azaspiro[3.

Sources

Exploratory

5-Boc-2,5-diazaspiro[3.5]nonane chemical structure and properties

This is an in-depth technical guide on 5-Boc-2,5-diazaspiro[3.5]nonane , a high-value spirocyclic scaffold used in modern drug discovery to improve physicochemical properties and explore novel intellectual property space...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Boc-2,5-diazaspiro[3.5]nonane , a high-value spirocyclic scaffold used in modern drug discovery to improve physicochemical properties and explore novel intellectual property space.

A Versatile High-Fsp³ Scaffold for Medicinal Chemistry

Executive Summary

5-Boc-2,5-diazaspiro[3.5]nonane (CAS: 1523571-07-4) is a bicyclic diamine scaffold characterized by a spiro-fusion between an azetidine ring and a piperidine ring.[1][2][3] As a "gem-amino-alkyl" spirocycle, it offers a rigid, three-dimensional architecture that allows medicinal chemists to "escape from flatland," increasing the fraction of sp³-hybridized carbons (


) in drug candidates. This structural rigidity improves metabolic stability and solubility while providing unique vector positioning for substituents, making it a critical building block in the design of kinase inhibitors, GPCR ligands, and PROTAC linkers.
Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 4-membered azetidine ring and a 6-membered piperidine ring sharing a single quaternary carbon atom (C4). The tert-butoxycarbonyl (Boc) group protects the nitrogen at position 5 (in the piperidine ring), leaving the nitrogen at position 2 (in the azetidine ring) available for functionalization.

PropertyData
IUPAC Name tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
CAS Number 1523571-07-4 (Free base / Oxalate salt)
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol (Free base)
SMILES CC(C)(C)OC(=O)N1CCCCC12CNC2
Appearance White to off-white solid (typically as oxalate/hemioxalate)
pKa (Calculated) ~9.5 (Azetidine NH), ~ -1.0 (Boc-N)
LogD (pH 7.4) ~ -0.56 (Hydrophilic character)
3D Conformational Analysis

Unlike flat aromatic scaffolds (e.g., benzene, pyridine), the spiro[3.5]nonane core forces substituents into orthogonal planes.

  • Vector Positioning: The N2 (azetidine) and N5 (piperidine) vectors are oriented at an angle defined by the spiro center. This allows for precise probing of binding pockets where linear or planar linkers fail.

  • Steric Environment: The Nitrogen at position 5 is directly adjacent to the quaternary spiro center, creating significant steric bulk. This makes the N5 position less nucleophilic and harder to functionalize if not protected, which explains why the 5-Boc form is the standard commercial building block.

Structure cluster_0 5-Boc-2,5-diazaspiro[3.5]nonane Structure Spiro Spiro Carbon (C4) (Quaternary Center) Azetidine Azetidine Ring (N2 - Free Amine) Azetidine->Spiro Fused at C4 Piperidine Piperidine Ring (N5 - Boc Protected) Piperidine->Spiro Fused at C4 Boc Boc Group (Protects N5) Boc->Piperidine Attached to N5 (Sterically Hindered)

Caption: Structural connectivity of the 2,5-diazaspiro[3.5]nonane scaffold showing the orthogonal ring systems.

Synthesis & Manufacturing

The synthesis of 2,5-diazaspiro[3.5]nonane is challenging due to the formation of the quaternary center adjacent to a nitrogen atom. While specific industrial routes are proprietary, the retrosynthetic analysis below outlines the logical assembly used in process chemistry.

Retrosynthetic Strategy

The core challenge is constructing the spiro-junction. Two primary strategies exist:

  • Piperidine-First Approach: Building the azetidine ring onto a functionalized piperidine.

  • Azetidine-First Approach: Building the piperidine ring onto a functionalized azetidine.

The Piperidine-First route is generally preferred for the 2,5-isomer because 2-substituted piperidines are accessible precursors.

Proposed Synthetic Protocol (Piperidine-First)

Note: This protocol describes the mechanistic logic. Industrial scale-up often uses specific catalysts or flow chemistry.

  • Precursor Preparation: Start with Ethyl 1-Boc-piperidine-2-carboxylate .

  • Alpha-Alkylation: Deprotonation with a strong base (e.g., LiHMDS) followed by alkylation with chloroacetonitrile or a masked equivalent to introduce the two-carbon chain required for the azetidine ring.

    • Critical Step: The steric hindrance at the alpha-position requires low temperatures (-78°C) to prevent side reactions.

  • Reduction & Cyclization:

    • The nitrile is reduced to a primary amine (e.g., using Raney Nickel/H₂).

    • Intramolecular cyclization occurs between the newly formed primary amine and the ester (or activated alcohol) to form a spiro-lactam .

  • Lactam Reduction: The resulting spiro-lactam is reduced (e.g., using BH₃·THF or LiAlH₄) to yield the final 2,5-diazaspiro[3.5]nonane core.

  • Selective Protection: If the Boc group is lost during reduction (e.g., with strong Lewis acids), it is reintroduced. Since N5 is more hindered, careful titration or exploiting the nucleophilicity difference allows for selective protection of N5 over N2 (or vice versa, depending on reagents).

Synthesis Start Start: Ethyl 1-Boc-piperidine-2-carboxylate Step1 1. Alpha-Alkylation (LiHMDS, Cl-CH2-CN) Start->Step1 Inter1 Intermediate: 2-(Cyanomethyl)-piperidine derivative Step1->Inter1 Step2 2. Nitrile Reduction (H2, Raney Ni) Inter1->Step2 Inter2 Intermediate: Amino-ester Step2->Inter2 Step3 3. Cyclization (Heat/Base) Inter2->Step3 Lactam Spiro-Lactam Step3->Lactam Step4 4. Reduction (LiAlH4 or BH3) Lactam->Step4 Final Product: 5-Boc-2,5-diazaspiro[3.5]nonane Step4->Final

Caption: Logical retrosynthetic pathway for constructing the 2,5-diazaspiro[3.5]nonane core.

Medicinal Chemistry Applications

The 5-Boc-2,5-diazaspiro[3.5]nonane scaffold is a "privileged structure" in modern drug design.

1. Bioisosterism & Physicochemical Modulation

It serves as a rigid, sp³-rich bioisostere for piperazine or homopiperazine .

  • Solubility: The spiro center disrupts crystal packing and reduces planarity, often improving aqueous solubility compared to flat aromatic linkers.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, potentially extending the half-life (

    
    ) of the drug.
    
2. Targeted Protein Degradation (PROTACs)

In PROTAC design, the linker geometry is crucial for forming a productive ternary complex (Target-Linker-E3 Ligase).

  • Exit Vectors: The 2,5-diaza geometry provides a specific "kink" or angle that can orient the E3 ligase ligand (e.g., Thalidomide or VHL ligand) optimally relative to the warhead.

  • Rigidity: Unlike flexible alkyl chains, this spirocycle reduces the entropic penalty of binding, potentially improving potency.

3. Kinase & GPCR Inhibitors
  • CDK2 Degraders: Recent patents (e.g., WO2024173412) utilize this scaffold to link kinase-binding motifs to degradation machinery.

  • USP7 Inhibitors: Used in the preparation of heteroaryl carboxamide derivatives targeting Ubiquitin-Specific Protease 7.

Experimental Protocols: Handling & Deprotection

Safety Note: Always wear PPE (gloves, goggles, lab coat). Work in a fume hood.

Protocol A: Boc-Deprotection (To access N5-amine)

Note: The commercial product has N5 protected. To use N5, you must deprotect it. However, usually, N2 is derivatized first, then N5 is deprotected.

  • Dissolution: Dissolve 1.0 eq of 5-Boc-2,5-diazaspiro[3.5]nonane in Dichloromethane (DCM) (approx. 5-10 mL/mmol).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise.

    • Alternative: Use 4M HCl in Dioxane for a hydrochloride salt product.

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup:

    • Concentrate in vacuo to remove TFA/DCM.

    • Free Basing: Redissolve residue in DCM, wash with saturated NaHCO₃ or 1M NaOH. Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

Protocol B: N2-Functionalization (Reductive Amination)
  • Setup: In a vial, mix 5-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq) and the desired Aldehyde/Ketone (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

  • Activation: Add Acetic Acid (catalytic, 1-2 drops) if using DCE. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT overnight.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

Safety & Storage
ParameterRecommendation
Storage Store at 2-8°C (Refrigerated). Keep container tightly closed. Hygroscopic (especially if salt form).
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Hazards Irritant (H315, H319, H335). May be harmful if swallowed (H302).[5]
Disposal Dispose of as hazardous organic chemical waste.
References
  • Synthesis and Applications of Spirocyclic Scaffolds

    • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.[6]

    • Source: ResearchG
    • URL:[Link]

    • Context: Provides the general methodology for constructing diazaspiro[3.
  • Commercial Availability & Properties

    • Title: tert-Butyl 2,5-diazaspiro[3.
    • Source: Ambeed / BLDPharm.
    • Context: Confirms CAS 1523571-07-4, structure, and physical state (oxalate salt).[3]

  • Medicinal Chemistry Utility (Kinase Degraders): Title: Cyclin dependent kinase degraders and methods of use thereof (WO2024173412). Source: WIPO / Google Patents. URL: Context: Cites the use of 2,5-diazaspiro[3.5]nonane as a linker in CDK2 degraders.
  • Spirocycles in Drug Discovery

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6][7]

    • Source: BLDPharm Insights.
    • Context: Discusses the Fsp³ advantages and "escape from flatland" concept relevant to this scaffold.

Sources

Foundational

Technical Guide: The 2,5-Diazaspiro[3.5]nonane Scaffold in Drug Discovery

The 2,5-diazaspiro[3.5]nonane scaffold represents a high-value "spiro-fused" pharmacophore in modern drug discovery.[1] Unlike its more common isomer (2,7-diazaspiro[3.5]nonane), the 2,5-isomer offers a unique vector ori...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-diazaspiro[3.5]nonane scaffold represents a high-value "spiro-fused" pharmacophore in modern drug discovery.[1] Unlike its more common isomer (2,7-diazaspiro[3.5]nonane), the 2,5-isomer offers a unique vector orientation where the nitrogen atoms are positioned in a vicinal-like spatial arrangement (one in the 4-membered ring, one adjacent to the spiro center in the 6-membered ring), providing distinct conformational constraints for binding pockets that require compact, non-linear exit vectors.

Part 1: Executive Technical Summary

The 2,5-diazaspiro[3.5]nonane core is a bicyclic, spiro-saturated heterocycle consisting of an azetidine ring spiro-fused to a piperidine ring. It serves as a rigidified,


-rich bioisostere for flexible diamines (like ethylenediamine or piperazine) but with a defined, restricted geometry.

Key Technical Value Proposition:

  • Conformational Locking: The spiro carbon (C4) freezes the relative orientation of the two nitrogen vectors, reducing the entropic penalty upon protein binding.

  • Vector Orthogonality: Unlike piperazine (180° vectors) or 2,7-diazaspiro[3.5]nonane (extended linear vectors), the 2,5-isomer projects substituents at an acute/obtuse angle (approx. 109° projected), ideal for accessing "corner" pockets in kinases and GPCRs.

  • Metabolic Hardening: The quaternary spiro center blocks metabolic oxidation at the most vulnerable carbon position, extending half-life (

    
    ).
    

Part 2: Structural & Physicochemical Analysis

Geometric Architecture

The scaffold numbering typically assigns the spiro carbon as position 4.

  • Ring A (Azetidine): Contains Nitrogen at position 2.[2]

  • Ring B (Piperidine): Contains Nitrogen at position 5 (directly adjacent to the spiro center).

This proximity of N5 to the quaternary C4 creates a sterically hindered environment for the N5 lone pair, often modulating its basicity (


) and reducing its nucleophilicity compared to a standard piperidine.
Comparative Vector Analysis

The following table contrasts the 2,5-spiro scaffold with standard medicinal chemistry linkers.

FeaturePiperazine2,7-Diazaspiro[3.5]nonane2,5-Diazaspiro[3.5]nonane
Geometry Planar/Chair (Flexible)Linear/Extended (Rigid)Angular/Compact (Rigid)
Exit Vector Angle ~180° (Para-like)~180° (Para-like)~60-90° (Ortho/Meta-like)

Score
1.01.01.0
Chirality AchiralAchiralChiral (Enantiomers exist)
Basicity (N) High (both N)HighModulated (N5 hindered)
Logical Selection Pathway (Graphviz)

ScaffoldSelection cluster_0 Decision Logic Start Target Binding Pocket Requirement Linear Linear/Channel (e.g., Ion Channels) Start->Linear Corner Compact/Turn (e.g., Kinase Hinge) Start->Corner Piperazine Piperazine Linear->Piperazine Low steric demand Spiro27 2,7-Diazaspiro[3.5]nonane Linear->Spiro27 Need rigidity/IP Spiro25 2,5-Diazaspiro[3.5]nonane (The Solution) Corner->Spiro25 Need defined angle & High Fsp3 Vicinal Ethylenediamine Corner->Vicinal Flexible chain

Caption: Decision logic for selecting the 2,5-diazaspiro[3.5]nonane scaffold based on binding pocket geometry requirements.

Part 3: Synthetic Methodologies

The synthesis of the 2,5-diazaspiro[3.5]nonane core is non-trivial due to the construction of the quaternary center. The most robust industrial route involves the reduction of a glutarimide-spiro-azetidine precursor.

Retrosynthetic Strategy

The core is typically accessed via the reduction of 6,8-dioxo-2,5-diazaspiro[3.5]nonane intermediates. These diones are formed by cyclizing an amino-ester derivative or via a gem-disubstituted azetidine precursor.

Experimental Protocol: Borane Reduction of the Dione

Context: This protocol converts the cyclic imide (dione) into the saturated amine, yielding the final scaffold.

Reagents:

  • Starting Material: tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (Commercial or synthesized via cyclization).

  • Reductant: Borane-Tetrahydrofuran complex (

    
    , 1.0 M).
    
  • Solvent: Anhydrous THF.

  • Quench: Methanol (MeOH).

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Dissolution: Charge the flask with tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (14.5 g, 57 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Add

    
     (1.0 M solution, 228 mL, 4.0 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 16 hours (overnight) to ensure complete reduction of both carbonyls.

  • Quench: Cool the mixture back to 0 °C. Carefully add MeOH (100 mL) dropwise. Note: Vigorous bubbling will occur; add slowly to control exotherm.

  • Workup: Concentrate the mixture to dryness under reduced pressure.

  • Purification: Dissolve the residue in DCM/MeOH (10:1) and purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

    
    ) to afford the title compound.
    

Self-Validation Check:

  • NMR Monitoring: The disappearance of carbonyl signals (~170 ppm in

    
     NMR) and the appearance of methylene signals adjacent to nitrogen (~45-55 ppm) confirms reduction.
    
  • Mass Spec: Observe the molecular ion

    
     corresponding to the loss of two oxygens and gain of four hydrogens (
    
    
    
    ).
Synthesis Workflow Diagram (Graphviz)

Synthesis SM Precursor: tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (Imide Core) Intermediate Borane-Amine Complex SM->Intermediate Reduction Reagent Reagent: BH3-THF (1M), 0°C -> RT, 16h Product Product: tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (Saturated Scaffold) Intermediate->Product Methanolysis Quench Quench: MeOH, 0°C (Exothermic)

Caption: Synthetic workflow for the borane reduction of the glutarimide precursor to the 2,5-diazaspiro[3.5]nonane scaffold.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7]

Kinase Inhibition (RET Kinase)

The 2,5-diazaspiro[3.5]nonane scaffold has been utilized in the design of RET kinase inhibitors . In these systems, the scaffold acts as a solvent-front solubilizing group that projects into the solvent channel while maintaining a specific angle relative to the hinge-binding motif.

  • Mechanism: The spiro-fusion prevents the "floppiness" associated with linear alkyl chains, reducing the entropic cost of binding.

  • Advantage: The N2 (azetidine) nitrogen is often capped with a solubilizing group or warhead, while the N5 (piperidine) nitrogen is attached to the aromatic core.

GPCR Ligands (M4 Agonists)

In the development of muscarinic M4 receptor agonists for Alzheimer's disease, the scaffold serves as a rigid linker between the orthosteric binding headgroup and the allosteric modulator tail.

  • Design Rationale: The 2,5-geometry mimics a "kinked" piperidine conformation often required to navigate the narrow vestibule of Class A GPCRs.

ADME/Tox Profile
  • Metabolic Stability: The quaternary carbon at position 4 prevents oxidative metabolism (N-dealkylation or

    
    -oxidation) at that site, a common liability in simple piperazines.
    
  • Lipophilicity: The scaffold lowers LogP compared to equivalent acyclic diamines due to the compact hydrocarbon cage, improving water solubility.

Part 5: References

  • Synthesis of 2,5-diazaspiro[3.5]nonane derivatives:

    • Title: Quinazoline derivatives as antitumor agents (Patent).

    • Source: WO2020057511A1.

    • Context: Describes the borane reduction protocol for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

    • URL:

  • Scaffold in Kinase Inhibitors:

    • Title: Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors.

    • Source: US Patent 10,138,243.

    • Context: Lists 2,5-diazaspiro[3.5]nonane as a key heterocyclic building block for kinase inhibition.

    • URL:

  • General Azaspirocycle Synthesis & Utility:

    • Title: Facile synthesis of 2-azaspiro[3.4]octane and related spirocycles.[3]

    • Source: Organic & Biomolecular Chemistry.[4][3][5][6]

    • Context: Discusses the general "annulation" strategies for constructing spiro-piperidine/azetidine systems.

    • URL:[Link]

  • Commercial Building Block Data:

    • Title: tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate.[7][8][9]

    • Source: PubChem / BLD Pharm.

    • Context: Confirmation of chemical structure and availability (CAS 1523571-07-4).[9]

    • URL:[Link]

Sources

Exploratory

Strategic Sourcing & Application Guide: 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional ( -rich) architectures is critical for improving physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is critical for improving physicochemical properties (solubility, metabolic stability) and patentability. 5-Boc-2,5-diazaspiro[3.5]nonane oxalate  represents a high-value "privileged structure."

It serves as a conformationally restricted surrogate for piperazine or piperidine.[1] However, its utility is contingent on two factors often overlooked in procurement: regio-isomer specificity (N2 vs. N5 protection) and salt stoichiometry (oxalate vs. hemioxalate). This guide provides a technical roadmap for sourcing, validating, and utilizing this building block.

Chemical Identity & Technical Specifications

Before engaging suppliers, you must define the exact chemical entity to avoid receiving the wrong regioisomer.

FeatureSpecificationTechnical Note
Common Name 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate"5-Boc" implies the piperidine nitrogen is protected.
CAS Number 1523571-07-4 (Hemioxalate)The free base is often listed as 1251013-06-9 (generic) or distinct.
Formula

Check if supplier sells 1:1 oxalate or 2:1 hemioxalate.
MW 271.38 g/mol (Free Base: 226.32)Critical for stoichiometry calculations in synthesis.
Key Functionality Orthogonal ProtectionN2 (Azetidine): Free amine (highly reactive). N5 (Piperidine): Boc-protected (stable).
Structural Logic

The molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.

  • N2 (Azetidine): More basic and nucleophilic due to ring strain, but also more prone to degradation if not stored as a salt.

  • N5 (Piperidine): Sterically protected by the Boc group.

Commercial Supply Landscape

The market for spirocycles is dominated by specialized CROs rather than bulk commodity chemical vendors.

Tier 1: Primary Manufacturers (Synthesis Originators)

These vendors synthesize the scaffold in-house and offer the highest batch-to-batch consistency.

  • Enamine (Ukraine/Latvia):

    • Status: The global leader in spirocyclic building blocks.

    • Catalog Code: Often listed in their "REAL Database" or building block catalog.

    • Advantage: High likelihood of stock; ability to scale to kg quantities.

    • Risk: Logistics can be slower depending on stock location (Kyiv vs. US/EU depots).

  • WuXi AppTec / LabNetwork (China):

    • Status: Major CRO with massive catalog capabilities.

    • Advantage: Best for bulk scale-up (>100g).

    • Risk: Minimum order quantities (MOQ) may be higher.

Tier 2: Stocking Distributors (Fastest Delivery)

These vendors hold inventory in the US/EU but likely source from Tier 1.

  • Combi-Blocks (USA - San Diego):

    • Status: Excellent inventory management.

    • Advantage: Next-day shipping in the US.

    • Validation: They typically re-QC incoming batches, adding a layer of security.

  • Sigma-Aldrich (Merck):

    • Status: Lists the compound (Product # SY3H3249F39B or similar) but often as "Make to Order" or via third-party aggregation.

    • Advantage: Simplified billing/procurement systems for big pharma.

Tier 3: Aggregators (Use with Caution)

Vendors like MolPort or ChemSpace. They do not hold stock but query Tier 1 databases. Use them to find price comparisons, but buy direct if lead time is critical.

Quality Control & Validation Protocol

The "Salt Trap": A common failure mode is assuming a 1:1 oxalate salt when the vendor supplies a hemioxalate (2:1), or vice versa. This introduces a 20-30% error in stoichiometry during coupling reactions.

QC Workflow

Every incoming batch must pass this self-validating protocol:

  • Visual Inspection: Should be a white to off-white crystalline solid. Yellowing indicates azetidine oxidation.

  • 1H-NMR (DMSO-d6):

    • Diagnostic Peak: Look for the Boc singlet (~1.4 ppm, 9H).

    • Salt Verification: Oxalic acid protons are broad/invisible in DMSO, but you can infer the salt ratio by elemental analysis or by the integration of the amine protons if visible.

    • Regioisomer Check: Ensure the splitting pattern matches the spiro[3.5] core (distinct multiplets for azetidine vs piperidine protons).

  • Titration (Optional but Recommended): Potentiometric titration with NaOH to determine exact acid content (oxalate counter-ion).

DOT Diagram: Sourcing & QC Decision Tree

SourcingQC Start Need 5-Boc-2,5-diazaspiro[3.5]nonane CheckStock Check Tier 1 (Enamine) & Tier 2 (Combi-Blocks) Start->CheckStock Decision Is Lead Time < 1 Week? CheckStock->Decision BuyDistributor Buy from Distributor (Combi-Blocks) Decision->BuyDistributor Yes BuyManufacturer Buy from Manufacturer (Enamine/WuXi) Decision->BuyManufacturer No Arrival Material Arrival BuyDistributor->Arrival BuyManufacturer->Arrival QC_NMR QC: 1H-NMR (DMSO-d6) Arrival->QC_NMR QC_Salt QC: Verify Salt Stoichiometry (Oxalate vs Hemioxalate) QC_NMR->QC_Salt Release Release for Synthesis QC_Salt->Release Matches CoA Recalc Recalculate MW based on Salt QC_Salt->Recalc Mismatch Recalc->Release

Figure 1: Strategic sourcing and quality control workflow to ensure stoichiometry accuracy.

Technical Application: The "Desalting" Protocol

You cannot use the oxalate salt directly in many palladium-catalyzed cross-couplings (Buchwald-Hartwig) or nucleophilic aromatic substitutions (


) because the oxalate can chelate metals or buffer the basicity required for the reaction.

The "Free-Basing" Strategy: Do not attempt to free-base the entire bulk bottle. Free-base only what is needed for the immediate reaction to prevent azetidine degradation.

Step-by-Step Methodology
  • Suspension: Suspend the calculated amount of oxalate salt in DCM (Dichloromethane) . It will likely not dissolve fully.

  • Basic Wash: Add an equal volume of 1M

    
      or saturated 
    
    
    
    .
    • Note: Avoid NaOH if possible to prevent potential hydrolysis of the Boc group, though Boc is generally stable to dilute base. Carbonate is safer.

  • Extraction: Shake vigorously until the solid dissolves (the free base is DCM soluble).

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over

    
    .
    
  • Concentration: Evaporate solvent in vacuo at <30°C.

    • Result: A viscous oil or low-melting solid. Use immediately.

DOT Diagram: Free-Basing & Coupling Workflow

FreeBasing Salt Oxalate Salt (Stable Storage) Partition Partition: DCM / 1M Na2CO3 Salt->Partition PhaseSep Phase Separation Partition->PhaseSep Organic DCM Layer (Contains Free Amine) PhaseSep->Organic Aqueous Aqueous Layer (Contains Oxalate) PhaseSep->Aqueous Evap Evaporate < 30°C Organic->Evap Coupling Immediate Coupling (SnAr / Amide Bond) Evap->Coupling

Figure 2: Protocol for converting the stable oxalate precursor into the reactive free amine.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic stability).
  • Wuxi AppTec. (2024). LabNetwork Database for CAS 1523571-07-4. Retrieved from [Link]

Sources

Foundational

The Ascent from Flatland: A Technical Guide to sp3-Rich Heterocyclic Building Blocks for Library Synthesis

Foreword: Beyond Flatland in Drug Discovery For decades, the landscape of early-stage drug discovery, particularly in high-throughput and fragment-based screening, has been dominated by planar, sp2-hybridized aromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland in Drug Discovery

For decades, the landscape of early-stage drug discovery, particularly in high-throughput and fragment-based screening, has been dominated by planar, sp2-hybridized aromatic compounds.[1][2] This "flatland" of chemical space, while synthetically accessible, often leads to promiscuous binders with suboptimal physicochemical properties, such as poor solubility and metabolic instability, contributing to high attrition rates in later stages of drug development.[1][3] The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons (Fsp3), represents a crucial evolution in medicinal chemistry.[2][4] These sp3-rich scaffolds offer access to a more diverse and largely underexplored chemical space, enabling more specific and nuanced interactions with biological targets.[5] This guide provides a comprehensive technical overview of the design, synthesis, and application of sp3-rich heterocyclic building blocks for the construction of next-generation screening libraries, intended for researchers, medicinal chemists, and drug development professionals dedicated to navigating this rewarding terrain.

The Strategic Imperative for Three-Dimensionality

The rationale for embracing sp3-rich heterocycles is grounded in their ability to overcome the inherent limitations of their planar counterparts. The introduction of stereocenters and defined three-dimensional conformations leads to a multitude of advantages that are critical for the successful progression of a drug discovery program.

Enhanced Physicochemical and Pharmacokinetic Profiles

An increased Fsp3 count generally correlates with improved drug-like properties. Saturated heterocyclic scaffolds tend to exhibit:

  • Improved Solubility: The disruption of crystal packing and the introduction of polar functionalities in a defined spatial orientation can significantly enhance aqueous solubility, a critical factor for both biological assays and eventual bioavailability.[3]

  • Enhanced Metabolic Stability: The replacement of aromatic rings with saturated systems can block common sites of oxidative metabolism by cytochrome P450 enzymes, leading to improved metabolic stability and longer in vivo half-lives.

  • Reduced Promiscuity and Improved Selectivity: The rigid and defined three-dimensional shapes of sp3-rich fragments allow for more specific interactions with the contours of a protein's binding site. This increased shape complementarity often translates to higher selectivity and a lower likelihood of off-target effects.

Navigating Novel Chemical Space

Commercially available fragment libraries have historically been skewed towards flat, aromatic compounds.[1] The deliberate synthesis of sp3-rich heterocyclic building blocks allows for the exploration of novel and underrepresented areas of chemical space. This is particularly crucial for tackling challenging biological targets, such as protein-protein interfaces, which often feature shallow and complex binding pockets not amenable to interaction with simple planar molecules.

The value of this approach is visually represented in Principal Moments of Inertia (PMI) plots, which map the shape diversity of a compound collection. Libraries rich in sp3-heterocycles typically populate a much broader and more three-dimensional region of this space compared to traditional libraries.[2]

Core Synthetic Strategies for sp3-Rich Heterocycles

The construction of complex, three-dimensional heterocyclic scaffolds in a manner suitable for library synthesis requires robust, efficient, and often divergent synthetic strategies. This section details key methodologies that have proven effective in generating diverse collections of sp3-rich building blocks.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful paradigm for the creation of structurally diverse and complex small molecules from a common starting material or a small set of building blocks.[6][7] This approach is exceptionally well-suited for generating sp3-rich fragment libraries, as it prioritizes skeletal diversity and the introduction of multiple stereocenters.

A representative DOS workflow for generating sp3-rich morpholine peptidomimetics is illustrated below. This strategy leverages the inherent chirality and polyfunctionality of amino acid and sugar-derived starting materials.[6]

Diagram: Diversity-Oriented Synthesis (DOS) Workflow for Morpholine Scaffolds

DOS_Workflow cluster_start Starting Materials cluster_couple Complexity-Generating Reactions cluster_cyclize Diversification cluster_library Output Library SM1 Amino Acid Derivatives Couple Couple-Pair Synthesis SM1->Couple SM2 Sugar Derivatives SM2->Couple Cyclize Intramolecular Cyclization Couple->Cyclize Build scaffold Appendage Appendage Modification Cyclize->Appendage Add diversity Library sp3-Rich Morpholine Library Appendage->Library

Caption: A generalized DOS workflow for generating diverse sp3-rich morpholine scaffolds.

Synthesis of Spirocyclic Heterocycles

Spirocycles, characterized by two rings sharing a single atom, are particularly valuable scaffolds in drug discovery. Their rigid, three-dimensional structures can precisely orient substituents into vectorially defined regions of space, making them excellent building blocks for fragment libraries. A variety of synthetic methods have been developed for their construction.

This protocol describes a general procedure for the synthesis of spirocyclic pyrrolidines via a [3+2] cycloaddition between an in-situ generated azomethine ylide and an exocyclic alkene.[8]

Materials:

  • (Hetero)alicyclic ketone (e.g., N-Boc-4-piperidone) (1.0 equiv)

  • Methyl 2-(diethoxyphosphoryl)acrylate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)

  • N-Benzylglycine methyl ester (1.0 equiv)

  • Silver acetate (0.1 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of the Exocyclic Alkene

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of methyl 2-(diethoxyphosphoryl)acrylate (1.1 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the exocyclic alkene.

Step 2: [3+2] Cycloaddition

  • To a solution of the exocyclic alkene from Step 1 (1.0 equiv) and N-benzylglycine methyl ester (1.0 equiv) in anhydrous toluene, add silver acetate (0.1 equiv) and triethylamine (1.1 equiv).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired spirocyclic pyrrolidine.

Synthesis of Conformationally Restricted Morpholines

Morpholine and its derivatives are prevalent motifs in approved drugs. Synthesizing conformationally restricted, sp3-rich analogs of these heterocycles is a key strategy for developing novel intellectual property and improving pharmacological properties.

This protocol outlines a multi-step synthesis of a cis-3,5-disubstituted morpholine, which involves a key palladium-catalyzed carboamination reaction.[9][10]

Materials:

  • (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Allyl bromide (1.1 equiv)

  • Trifluoroacetic acid (TFA)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)

  • Palladium acetate (Pd(OAc)2) (0.05 equiv)

  • Racemic-BINAP (0.1 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

Step 1: Allyl Ether Formation

  • To a stirred solution of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-Boc protected allyl ether.

Step 2: Boc-Deprotection and N-Arylation

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To a solution of the resulting crude amine trifluoroacetate salt in anhydrous toluene, add the aryl bromide (1.0 equiv), Pd(OAc)2 (0.05 equiv), racemic-BINAP (0.1 equiv), and sodium tert-butoxide (2.0 equiv).

  • Degas the mixture with argon for 15 minutes, then heat to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by flash chromatography to afford the N-arylated intermediate.

Step 3: Intramolecular Carboamination (Cyclization)

  • Dissolve the N-arylated intermediate from Step 2 in anhydrous toluene.

  • Add Pd(OAc)2 (0.05 equiv), racemic-BINAP (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Degas the mixture with argon for 15 minutes, then heat to 110 °C and stir for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by flash chromatography to yield the final cis-3,5-disubstituted morpholine derivative.

Library Design and Physicochemical Properties

The design of an sp3-rich fragment library is a multi-parameter optimization problem. It involves balancing the need for structural diversity and novelty with the adherence to established guidelines for fragment-based drug discovery (FBDD), such as the "Rule of Three".

Table 1: Physicochemical Property Comparison of Fragment Libraries

PropertyStandard (sp2-rich) Library (Typical Range)sp3-Rich Library (Enamine Fsp3-enriched)[11]Rationale for sp3-Rich Design
Molecular Weight (MW) 150 - 300 Da140 - 300 DaAdherence to "Rule of Three" for optimal ligand efficiency.
cLogP 1 - 3-1 - 3Lower lipophilicity to improve solubility and reduce non-specific binding.
Fraction of sp3 Carbons (Fsp3) < 0.35> 0.4Core design principle to enhance 3D character and improve ADME properties.
Aromatic Rings 1 - 20 - 1Minimizing aromaticity to escape "flatland" and improve solubility/metabolism.[3]
Hydrogen Bond Donors ≤ 3≤ 3Following "Rule of Three" to maintain fragment-like properties.
Hydrogen Bond Acceptors ≤ 3≤ 3Following "Rule of Three" to maintain fragment-like properties.
Rotatable Bonds ≤ 3≤ 3Conformationally restricted scaffolds for reduced entropic penalty upon binding.
Stereocenters 0 - 1≥ 1Introduction of chirality for enhanced 3D shape and specific interactions.
Computational Workflow for Library Design

Computational tools are indispensable for the rational design of sp3-rich fragment libraries. An automated workflow can be constructed using open-source platforms like KNIME to ensure the selection of a diverse and high-quality set of fragments.[12][13]

Diagram: Computational Workflow for sp3-Rich Fragment Library Design

LibDesign_Workflow Start Virtual Library of sp3-Rich Scaffolds Filter1 Physicochemical Filtering (Rule of Three, Fsp3 > 0.4) Start->Filter1 Filter2 Substructure Filtering (Remove PAINS, reactive groups) Filter1->Filter2 Diversity Diversity Selection (Fingerprint-based clustering) Filter2->Diversity Shape Shape Analysis (Principal Moments of Inertia) Diversity->Shape Final Final Fragment Library (for synthesis and screening) Shape->Final

Caption: A computational workflow for designing an sp3-rich fragment library.

Biophysical Screening of sp3-Rich Fragment Libraries

The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for screening. A multi-stage, orthogonal approach is crucial for confidently identifying true binders and eliminating false positives.

A Three-Stage Biophysical Screening Cascade

An effective screening cascade combines a high-throughput primary screen with lower-throughput, information-rich secondary and tertiary validation assays.

Diagram: Biophysical Screening Cascade

Screening_Cascade Primary Primary Screen (e.g., SPR, DSF) High-throughput Secondary Hit Validation (e.g., Ligand-Observed NMR) Medium-throughput Primary->Secondary Initial Hits Tertiary Characterization (e.g., ITC, X-ray Crystallography) Low-throughput Secondary->Tertiary Validated Hits Lead_Opt Hit-to-Lead Optimization Tertiary->Lead_Opt Characterized Hits

Caption: A three-stage cascade for biophysical screening of fragment libraries.

Table 2: Comparison of Key Biophysical Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionKey Information Provided
Surface Plasmon Resonance (SPR) [14][15]Measures changes in refractive index upon binding to an immobilized target.HighLowKinetics (kon, koff), Affinity (KD)
Nuclear Magnetic Resonance (NMR) [16]Detects binding through changes in the NMR spectrum of the ligand or protein.MediumModerate to HighBinding confirmation, Structural information (binding site), Affinity (KD)
Isothermal Titration Calorimetry (ITC) [8][17]Measures the heat released or absorbed during a binding event.LowHighAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
Experimental Protocol: NMR-Based Hit Validation (Saturation Transfer Difference)

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to a large protein receptor.[1][18]

Materials:

  • Purified protein target (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D2O).

  • Fragment stock solutions in deuterated DMSO (e.g., 100 mM).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare two NMR samples.

    • Sample A (Reference): Protein solution with a known non-binding compound or buffer only.

    • Sample B (Test): Protein solution with the fragment of interest at a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent and low (<5%).

  • Spectrometer Setup:

    • Tune and match the probe for the samples.

    • Acquire a standard 1D proton spectrum to ensure sample quality and proper shimming.

  • STD Experiment Acquisition:

    • Set up the STD experiment with a selective saturation pulse train.

    • The on-resonance frequency is set to a region where only protein signals resonate (e.g., -1.0 ppm).

    • The off-resonance frequency is set to a region where no protein or ligand signals are present (e.g., 40 ppm).

    • Set the saturation time (typically 1-2 seconds).

    • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • The presence of signals in the difference spectrum indicates that the fragment has bound to the protein and received saturation transfer. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface (the binding epitope).

From Fragment to Lead: A Case Study

The ultimate validation of the sp3-rich fragment approach lies in its successful application in drug discovery programs. The development of Mucosa-associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibitors provides an excellent example of a hit-to-lead progression.[19][20][21]

MALT1 is a paracaspase essential for NF-κB signaling in certain lymphomas, making it a key therapeutic target.[21] Early efforts with peptidic inhibitors were hampered by poor drug-like properties.[20] A fragment-based approach targeting an allosteric site led to the discovery of more promising, non-peptidic leads.

The Hit-to-Lead Journey (Conceptual):

  • Fragment Hit Identification: A high-throughput screen of a fragment library, including sp3-rich scaffolds, using a sensitive biophysical method like SPR or DSF, identifies a weakly binding heterocyclic fragment (Hit A ). This fragment, while low in potency, exhibits good ligand efficiency and a clear binding mode determined by X-ray crystallography.

  • Scaffold Morphing and Potency Enhancement: The initial sp3-rich core of Hit A is maintained, but medicinal chemistry efforts focus on exploring the "exit vectors" to engage with nearby sub-pockets of the allosteric site. This leads to a scaffold morphing, perhaps from a chromane to a quinoline-based structure (Intermediate B ), resulting in a significant improvement in potency.[20]

  • Physicochemical Property Optimization: While potent, Intermediate B may suffer from poor solubility. A second scaffold morphing step is undertaken, replacing the quinoline with a pyrazolopyrimidine core (Lead C ). This modification improves solubility and oral exposure while maintaining high potency.[20]

  • Preclinical Candidate: Further optimization of the lead compound, guided by in vivo pharmacokinetic and efficacy data, results in a preclinical development candidate like SGR-1505, which demonstrates a favorable safety profile and preliminary efficacy in clinical trials.[19]

This iterative process of design, synthesis, and testing, anchored by an initial sp3-rich fragment, underscores the power of this strategy to deliver novel drug candidates with superior properties.

Conclusion and Future Outlook

The deliberate move towards sp3-rich heterocyclic building blocks is more than a trend; it is a fundamental shift in the strategy of small molecule drug discovery. By embracing three-dimensionality, medicinal chemists can access novel chemical space, design molecules with superior physicochemical and pharmacokinetic properties, and ultimately increase the probability of success in developing safe and effective medicines. The continued development of innovative synthetic methodologies, coupled with the power of computational design and sensitive biophysical screening, will further empower researchers to escape "flatland" and build the next generation of therapeutic agents.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

  • Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Publications. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Fragment Library. SpiroChem. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]

  • Hit to development candidate in 10 months: Rapid discovery of a novel, potent MALT1 inhibitor. Schrödinger. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Hit to development candidate in 10 months: Rapid discovery of SGR- 1505, a novel, potent MALT1 inhibitor. Schrödinger. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC - NIH. [Link]

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC - NIH. [Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. ACS Publications. [Link]

  • Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC - NIH. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC - NIH. [Link]

  • Organic & Biomolecular Chemistry. University of Cambridge. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. Chemintech. [Link]

  • A New “Brew” of MALT1 Inhibitors. PMC - NIH. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • REAL Fragment Library — Efficient fragment growing inside Enamine REAL. Medium. [Link]

  • Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma. BioWorld. [Link]

  • Isothermal titration calorimetry (ITC). Practical Fragments. [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. University of Bayreuth. [Link]

  • VLVS: A Knime Based Virtual Library Generation and Screening Workflow. SciSpace. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • De Novo Design Workflow. Schrödinger Machine Learning Solutions. [Link]

  • Directory of in silico Drug Design tools. Bio-information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Boc Deprotection of Spirocyclic Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Spirocyclic Scaffolds The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Spirocyclic Scaffolds

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in contemporary organic synthesis, prized for its stability to a wide range of reaction conditions and its generally straightforward removal under acidic conditions.[1][2] However, the application of standard N-Boc deprotection protocols to spirocyclic amines often presents unique challenges that can lead to sluggish or incomplete reactions, low yields, and unexpected side products.

Spirocyclic systems, characterized by two rings sharing a single carbon atom, impose significant conformational rigidity and steric hindrance around the nitrogen atom. This steric bulk can impede the approach of acidic reagents, slowing the rate of the deprotection reaction.[3][4] Furthermore, the inherent strain in some spirocyclic frameworks can render them susceptible to acid-mediated rearrangements or degradation under harsh deprotection conditions.

This guide provides a comprehensive overview of the general procedures for N-Boc deprotection of spirocyclic amines, delving into the mechanistic rationale behind various protocols and offering field-proven insights to navigate the challenges associated with these sterically demanding substrates. We will explore both classical acidic methods and alternative strategies, providing detailed, step-by-step protocols and troubleshooting advice to empower researchers in drug discovery and development to confidently and efficiently deprotect these valuable building blocks.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

I. The Mechanism of Acid-Catalyzed N-Boc Deprotection

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the N-Boc deprotection of challenging substrates like spirocyclic amines. The acid-catalyzed removal of the Boc group is a three-step process:[4][5]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This initial step activates the carbamate for cleavage.

  • Carbocation Formation: The protonated Boc group becomes unstable and cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5] The stability of the tert-butyl cation is a key driving force for this step.

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[4][5] The liberated amine is then protonated by the excess acid in the reaction medium, typically affording the amine salt as the final product.[5]

dot digraph "N-Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Boc-Protected_Amine" [label="R₂N-Boc"]; "Protonated_Carbamate" [label="R₂N-B(OH⁺)C=O"]; "Carbamic_Acid" [label="R₂N-COOH"]; "Free_Amine" [label="R₂NH"]; "Amine_Salt" [label="R₂NH₂⁺ X⁻"]; "tBu_Cation" [label="t-Bu⁺"]; "Isobutylene" [label="Isobutylene (gas)"]; "CO2" [label="CO₂ (gas)"];

"Boc-Protected_Amine" -> "Protonated_Carbamate" [label="+ H⁺"]; "Protonated_Carbamate" -> "Carbamic_Acid" [label="- t-Bu⁺"]; "Carbamic_Acid" -> "Free_Amine" [label="- CO₂"]; "Free_Amine" -> "Amine_Salt" [label="+ H⁺X⁻"]; "Protonated_Carbamate" -> "tBu_Cation"; "tBu_Cation" -> "Isobutylene" [label="- H⁺"]; "Carbamic_Acid" -> "CO2"; } }

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

The generation of the electrophilic tert-butyl cation is a critical consideration, as it can lead to undesired side reactions, particularly the alkylation of nucleophilic residues within the substrate (a phenomenon known as tert-butylation).[3][6] This is especially pertinent for complex molecules with electron-rich aromatic rings or other nucleophilic functional groups. The use of "scavengers" to trap the tert-butyl cation is a common and effective strategy to mitigate this issue.[3]

II. Standard Acidic Deprotection Protocols and Considerations for Spirocycles

The most common reagents for N-Boc deprotection are strong acids, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable organic solvent.[1][2]

A. Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc deprotection and is often used neat or as a solution in dichloromethane (DCM).[1][7] For sterically hindered spirocyclic amines, a higher concentration of TFA and/or longer reaction times may be necessary to drive the reaction to completion.[3]

Key Considerations for Spirocyclic Amines:

  • Steric Hindrance: The rigid, three-dimensional structure of spirocycles can shield the Boc group, necessitating more forcing conditions. Increasing the concentration of TFA (e.g., from 20% in DCM to 50% or even neat TFA) can enhance the reaction rate.[4][6]

  • Acid Sensitivity: While effective, neat TFA is highly acidic and may not be suitable for spirocyclic systems bearing other acid-labile functional groups. Stepwise addition of TFA at a reduced temperature (e.g., 0 °C) can sometimes provide a greater degree of control.[4]

  • tert-Butylation: The use of scavengers such as triethylsilane (TES), triisopropylsilane (TIS), or thioanisole is highly recommended, especially when dealing with complex spirocyclic scaffolds containing nucleophilic moieties.[8]

B. Hydrochloric Acid (HCl)

Solutions of HCl in organic solvents like dioxane, diethyl ether, or methanol are also widely employed for N-Boc deprotection.[9] These conditions are often perceived as being milder than TFA and can be advantageous for acid-sensitive substrates.

Key Considerations for Spirocyclic Amines:

  • Solvent Choice: The choice of solvent can significantly impact the reaction's efficacy. For instance, HCl in methanol can be a very effective system.[8] For spirocycles with poor solubility, a solvent screen may be necessary to identify optimal conditions.

  • Anhydrous Conditions: Commercially available solutions of HCl in organic solvents are typically anhydrous. Maintaining anhydrous conditions is important to prevent unwanted side reactions.

Table 1: Common Acidic Conditions for N-Boc Deprotection

Reagent/SolventTypical ConcentrationTemperature (°C)Reaction TimeNotes
TFA/DCM20-50% (v/v)0 to RT30 min - 4 hMost common method. Scavengers are recommended.[4]
Neat TFA100%0 to RT15 min - 2 hFor highly hindered or unreactive substrates.[4]
HCl in Dioxane4 M0 to RT1 - 12 hA common and effective alternative to TFA.[10]
HCl in Methanol1.25 MRT1 - 6 hCan be very effective for certain substrates.[8]
p-TsOH in DMEExcess402 hA solid, less corrosive acid alternative.[11]
III. Alternative and Milder Deprotection Strategies

For spirocyclic amines integrated into molecules with acid-sensitive functional groups, alternative, milder deprotection methods are essential.

A. Lewis Acids

Lewis acids can promote the cleavage of the N-Boc group under non-protic conditions. Reagents such as trimethylsilyl iodide (TMSI) and zinc bromide (ZnBr₂) are effective for this transformation.[2][12]

  • Trimethylsilyl Iodide (TMSI): TMSI is a particularly mild and efficient reagent for N-Boc deprotection, especially for substrates that are sensitive to strong Brønsted acids.[13] The reaction is typically performed in an aprotic solvent like dichloromethane or acetonitrile at room temperature.

  • Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups, offering a degree of chemoselectivity.[1]

B. Thermal Deprotection

In the absence of any acid, the N-Boc group can be removed thermally, although this often requires high temperatures (typically >150 °C).[7][14] Continuous flow methodologies have shown promise in enabling selective thermal deprotection by allowing for precise control over temperature and residence time.[15][16] This can be particularly useful for achieving selective deprotection in poly-Boc-protected spirocyclic systems.[15]

C. "Green" and Catalyst-Free Methods

In recent years, more environmentally benign methods for N-Boc deprotection have emerged.

  • Hot Water: Refluxing water has been demonstrated as a simple, eco-friendly, and catalyst-free method for the deprotection of various N-Boc protected amines.[12][17] This method's applicability to specific spirocyclic amines would need to be evaluated on a case-by-case basis, considering the substrate's solubility and thermal stability.

  • Deep Eutectic Solvents (DES): A deep eutectic solvent composed of choline chloride and p-toluenesulfonic acid can serve as both the reaction medium and the catalyst for N-Boc deprotection at room temperature.[18]

PART 3: VISUALIZATION & FORMATTING

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection of a Spirocyclic Amine using TFA/DCM

dot digraph "TFA Deprotection Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Dissolve Boc-spirocycle\nin DCM", shape=ellipse, fillcolor="#34A853"]; "Cool" [label="Cool to 0 °C\n(Ice Bath)"]; "Add_TFA" [label="Add TFA dropwise"]; "React" [label="Stir at 0 °C to RT"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Workup" [label="Concentrate in vacuo"]; "Neutralize" [label="Aqueous basic workup\n(e.g., sat. NaHCO₃)"]; "Extract" [label="Extract with organic solvent"]; "Purify" [label="Dry, filter, concentrate,\nand purify"]; "End" [label="Isolated Spirocyclic\nAmine", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Cool"; "Cool" -> "Add_TFA"; "Add_TFA" -> "React"; "React" -> "Monitor"; "Monitor" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Neutralize"; "Neutralize" -> "Extract"; "Extract" -> "Purify"; "Purify" -> "End"; } }

Caption: Workflow for TFA-mediated N-Boc deprotection.

  • Reaction Setup: To a solution of the N-Boc protected spirocyclic amine (1.0 equiv) in dichloromethane (DCM, approximately 0.1–0.2 M), cool the mixture to 0 °C using an ice bath.[4]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5–10 equiv, often as a 20-50% solution in DCM) to the stirred solution.[4] If scavengers are required, they should be added prior to the TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. The reaction should be conducted in a well-ventilated fume hood, as isobutylene and carbon dioxide are evolved.[5] Do not run the reaction in a closed system.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[4][8] The deprotected amine product will be more polar (lower Rf on TLC) than the starting material. Ninhydrin stain can be used to visualize the free amine.[19]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[4] To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM (repeat 2-3 times).[4]

  • Isolation: The resulting residue is the trifluoroacetate salt of the spirocyclic amine. For many subsequent reactions, this salt can be used directly. If the free amine is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[4] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the free spirocyclic amine.[4]

Protocol 2: General Procedure for N-Boc Deprotection using TMSI

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected spirocyclic amine (1.0 equiv) in anhydrous dichloromethane or acetonitrile (approximately 0.1 M).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.2–1.5 equiv) dropwise to the stirred solution at room temperature.[2]

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.[2]

  • Workup: Quench the reaction by the slow addition of methanol.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by standard methods such as chromatography or crystallization to yield the desired spirocyclic amine.

Troubleshooting Common Issues

Issue 1: Incomplete or Sluggish Reaction

  • Cause: Insufficient acid strength or steric hindrance around the N-Boc group.[3][6]

  • Solution:

    • Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% or neat TFA).[6]

    • Increase the reaction temperature, if the substrate is thermally stable.[8]

    • Extend the reaction time, monitoring carefully to avoid degradation.[3]

    • Switch to a different, more potent deprotection system, such as TMSI.

Issue 2: Formation of Side Products (e.g., tert-butylation)

  • Cause: The reactive tert-butyl cation generated during the reaction alkylates nucleophilic sites on the substrate.[6]

  • Solution:

    • Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or cresol.[8]

    • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions.[8]

Issue 3: Degradation of Acid-Sensitive Functional Groups

  • Cause: The substrate contains other functional groups that are not stable to the strongly acidic deprotection conditions.

  • Solution:

    • Employ milder acidic conditions, such as HCl in dioxane or p-toluenesulfonic acid.[10][18]

    • Utilize non-acidic deprotection methods, such as those employing Lewis acids (TMSI, ZnBr₂) or thermal conditions.[2][14]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Technical Support Center: Alternative Methods for N-Boc Deprotection. BenchChem.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Amine Protection / Deprotection. Fisher Scientific.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education.

  • Technical Support Center: Boc Deprotection in Acidic Conditions. BenchChem.

  • Alternative Methods for Boc Deprotection. Reddit.

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable.

  • N-Boc deprotection issues and alternative methods. BenchChem.

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing.

  • challenges in N-Boc deprotection and alternative methods. BenchChem.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

  • Boc Deprotection - TMSI. Common Organic Chemistry.

  • (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate.

  • Application Note – N-Boc deprotection. Sigma-Aldrich.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information.

  • Removal of Boc protecting group as workup?. Reddit.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications.

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Application

Application Note: Strategic Implementation of S_NAr Reactions for the Synthesis of Diazaspiro[3.5]nonane Derivatives

Introduction: The Convergence of a Classic Reaction and Modern Scaffolds The Nucleophilic Aromatic Substitution (S_NAr) reaction is a cornerstone of medicinal chemistry, providing a robust and predictable method for forg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Classic Reaction and Modern Scaffolds

The Nucleophilic Aromatic Substitution (S_NAr) reaction is a cornerstone of medicinal chemistry, providing a robust and predictable method for forging carbon-heteroatom bonds, particularly C-N bonds.[1][2] Its high utility is evidenced by its frequent application in the synthesis of pharmaceutical agents.[1] In parallel, contemporary drug discovery has increasingly focused on moving beyond flat, two-dimensional molecules to explore complex, three-dimensional chemical space. Spirocyclic scaffolds, such as diazaspiro[3.5]nonane, are at the forefront of this movement. These rigid, defined structures offer novel exit vectors for substituent placement, enabling precise modulation of physicochemical properties and target interactions. The 2,7-diazaspiro[3.5]nonane core, for instance, has been integral to the development of potent sigma receptor (S1R) ligands and novel broad-spectrum antimycobacterial agents.[3][4][5]

This application note provides a comprehensive guide for researchers on the strategic application of S_NAr reactions using diazaspiro[3.5]nonane derivatives as nucleophiles. We will delve into the reaction mechanism, explore critical parameters for optimization, present a detailed experimental protocol, and offer practical troubleshooting advice.

Pillar 1: Understanding the S_NAr Mechanism

The S_NAr reaction is not a concerted process like the S_N2 reaction, nor does it involve the formation of an unstable aryl cation as in the S_N1 pathway.[6][7] Instead, it proceeds via a distinct two-step addition-elimination mechanism .

  • Nucleophilic Addition: The reaction commences with the attack of the nucleophile (e.g., a nitrogen atom of the diazaspiro[3.5]nonane) on the carbon atom of the aromatic ring that bears the leaving group (LG).[8][9] This step is typically the rate-determining step.[10] The attack disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][8][11]

  • Elimination & Aromatization: In the second, faster step, the leaving group departs, taking its bonding electrons with it. This allows the ring to re-aromatize, resulting in the final substituted product.[7][8]

The stability of the Meisenheimer complex is paramount for the reaction to proceed. This stability is achieved through the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R), positioned ortho or para to the leaving group.[6][7][11] These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.

Figure 1. The two-step addition-elimination mechanism of an S_NAr reaction.

Pillar 2: Optimizing Reaction Conditions for Diazaspiro[3.5]nonanes

The success of an S_NAr reaction hinges on the careful selection of several key parameters.

1. The Aromatic Electrophile: Activation and Leaving Group

  • Activation: The aromatic ring must be "activated" by at least one strong EWG positioned ortho or para to the leaving group. The more EWGs present, the faster the reaction, often allowing for milder conditions.[7]

  • Leaving Group: Contrary to S_N2 reactions, the leaving group ability in S_NAr typically follows the trend: F > Cl > Br > I .[12] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[8]

2. The Nucleophile: Diazaspiro[3.5]nonane

  • Diazaspiro[3.5]nonane and its derivatives are secondary amines. As neutral nucleophiles, they are effective for S_NAr.

  • Stoichiometry: When using an unprotected diazaspiro[3.5]nonane, both nitrogen atoms are nucleophilic. Mono-arylation can typically be achieved by using a 1:1 stoichiometry of the amine to the electrophile. Di-arylation would require at least two equivalents of the aryl halide. For selective mono-arylation, using an orthogonally protected diazaspiro[3.5]nonane is the most effective strategy.

3. Solvent Selection

  • Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are the conventional choice.[1] They are effective at solvating the charged Meisenheimer complex without protonating the nucleophile, thereby accelerating the reaction.

  • Green Alternatives: Recent advancements have shown that S_NAr reactions can be conducted under milder, more sustainable conditions. For example, using water as a solvent with an additive like hydroxypropyl methylcellulose (HPMC) can facilitate the reaction by creating micellar "nanoreactors".[1]

4. The Role of the Base

  • When a neutral amine nucleophile like diazaspiro[3.5]nonane reacts, a proton and a halide ion (HX) are liberated. A base is essential to neutralize the acid formed. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Common Bases: Inorganic bases like K₂CO₃ or Na₂CO₃ are frequently used and are effective.[13] Organic bases such as triethylamine (TEA ) or N,N-diisopropylethylamine (DIPEA ) are also common choices.[13][14] The choice of base can depend on the sensitivity of the substrates and the reaction temperature.

5. Temperature

  • Many S_NAr reactions require heating to overcome the activation energy barrier, with temperatures commonly ranging from 80-120 °C.[12] However, highly activated substrates (e.g., those with multiple nitro groups) may react readily at or slightly above room temperature.

Table 1: Representative Conditions for S_NAr with Secondary Amines

Electrophile Nucleophile Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Fluorobenzonitrile Piperidine Na₂CO₃ (1.0) / DIPEA (1.0) Water Reflux 3 ~90 [13]
4-Fluoro-3-nitrophenyl isocyanide Cyclopentylamine K₂CO₃ (1.5) Acetonitrile 60 1 96 [15]
2,4,5-Trichloropyrimidine Pyrrolidine KOH (1.0) HPMC/Water RT 0.5 90 [1]
4-Trifluoromethyl bromobenzene Piperidine Not specified Not specified Not specified Not specified 85 [16]

| 2,4-Dinitrochlorobenzene | Aniline | Not specified | Ethanol | Not specified | Not specified | High |[12] |

Note: This table provides general conditions for S_NAr with secondary amines to guide starting point optimization for diazaspiro[3.5]nonane derivatives.

Pillar 3: A Practical, Step-by-Step Protocol

This protocol describes a general procedure for the mono-N-arylation of a diazaspiro[3.5]nonane derivative.

Objective: Synthesis of 7-benzyl-2-(4-cyano-2-nitrophenyl)-2,7-diazaspiro[3.5]nonane.

Workflow arrow arrow setup 1. Reaction Setup - Add solvent, base, and  7-benzyl-2,7-diazaspiro[3.5]nonane  to a dry flask under N₂. addition 2. Reagent Addition - Add 4-fluoro-3-nitrobenzonitrile  to the stirred mixture. setup->addition Stir heating 3. Reaction - Heat mixture to 100 °C. - Monitor by TLC/LC-MS. addition->heating Heat workup 4. Workup & Extraction - Cool to RT. - Quench with water. - Extract with ethyl acetate. heating->workup Upon completion purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify analysis 6. Analysis - Characterize pure product  (NMR, HRMS). purify->analysis

Figure 2. General experimental workflow for the S_NAr reaction.

Materials and Reagents:

  • 7-benzyl-2,7-diazaspiro[3.5]nonane

  • 4-Fluoro-3-nitrobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-benzyl-2,7-diazaspiro[3.5]nonane (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous DMF (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

  • Reagent Addition: Add the 4-fluoro-3-nitrobenzonitrile (1.05 equiv.) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

Troubleshooting Common S_NAr Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the aromatic ring. 2. Reaction temperature is too low. 3. Inactive nucleophile (protonated). 4. Poor leaving group for the conditions.1. Ensure the EWG is ortho/para to the leaving group.[12] 2. Gradually increase the reaction temperature in 10-20 °C increments.[12] 3. Ensure a sufficient amount of base (at least 1.1-1.5 equiv.) is present and that it is anhydrous. 4. Switch to a substrate with a better leaving group (e.g., use an aryl fluoride instead of a chloride).[12]
Formation of Side Products 1. Di-substitution on the diazaspiro nonane. 2. Reaction with solvent or degradation at high temperatures. 3. Hydrolysis of cyano or nitro groups under harsh basic conditions.1. Use a 1:1 stoichiometry of nucleophile to electrophile. Consider adding the electrophile slowly to the nucleophile mixture. 2. Lower the reaction temperature and extend the reaction time. Ensure the use of an anhydrous, high-purity solvent. 3. Use a milder base (e.g., NaHCO₃ or DIPEA instead of KOH) and the minimum necessary temperature.

Conclusion

The S_NAr reaction is a powerful tool for the functionalization of diazaspiro[3.5]nonane scaffolds, enabling the synthesis of novel, three-dimensional molecules for drug discovery and chemical biology. A thorough understanding of the addition-elimination mechanism and the critical roles of substrate activation, solvent, base, and temperature is essential for success. By following the optimized protocols and troubleshooting guidance presented here, researchers can confidently and efficiently utilize this reaction to advance their synthetic programs.

References

  • Straßl, F., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Perrone, R., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1861. [Link]

  • ChemHelp ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]

  • Sample, H., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization table for intermolecular SNAr. [Link]

  • Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. Request PDF on ResearchGate. [Link]

  • Shelke, N. B., et al. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Neochoritis, C. G., et al. (2021). SNAr Isocyanide Diversification. Chemistry – A European Journal. [Link]

  • Springer Nature Research Communities. (2022). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • ResearchGate. (2021). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • Wu, J. (2021). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Method

Application Note: Parallel Synthesis Library Design Using Spirocyclic Scaffolds

< Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In the quest for novel therapeutics, the exploration of uncharted chemical space is paramount. For decades, medicinal chemistry has been domi...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics, the exploration of uncharted chemical space is paramount. For decades, medicinal chemistry has been dominated by planar, aromatic structures. However, the "escape from flatland" is now a well-established paradigm, driven by the need for compounds with improved physicochemical properties and novel intellectual property positions.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2][3] Their inherent three-dimensionality and structural rigidity offer a powerful tool for designing the next generation of drug candidates.[3][4][5]

The spirocyclic core imparts several advantageous properties to a molecule. The rigid, non-planar geometry can lead to more specific interactions with biological targets by precisely orienting substituents in three-dimensional space.[6] This can result in enhanced potency and selectivity.[3][7] Furthermore, the high fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds often correlates with improved aqueous solubility, reduced metabolic liability, and better pharmacokinetic profiles compared to their flat aromatic counterparts.[3][6][8] For instance, the replacement of a morpholine ring with various azaspirocycles has been shown to lower lipophilicity (logD) and improve metabolic stability.[3]

This application note provides a comprehensive guide to the design and parallel synthesis of compound libraries based on spirocyclic scaffolds. We will delve into the strategic considerations for library design, provide detailed protocols for the synthesis of representative spirocyclic cores and their subsequent diversification, and discuss methods for library characterization and purification.

Part 1: Strategic Library Design

The design of a high-quality screening library is a multi-parameter optimization problem. The goal is to maximize the exploration of relevant chemical space while ensuring the compounds are synthetically accessible and possess drug-like properties.

Scaffold Selection

The choice of the core spirocyclic scaffold is the foundational decision in library design. The scaffold dictates the overall shape and the vectors for diversification. Popular and synthetically accessible spirocyclic scaffolds in drug discovery include spiro-oxindoles, spiro[3.3]heptanes, and various nitrogen-containing spirocycles.[9][10][11][12][13]

  • Spiro-oxindoles: This privileged scaffold is found in numerous natural products and biologically active compounds.[9][11][14] The spiro center at the 3-position of the oxindole core provides a rigid framework for presenting substituents.

  • Spiro[3.3]heptanes: These scaffolds are valued for their rigid, three-dimensional structure and have been explored as saturated bioisosteres of benzene rings.[10][12][13] They offer unique, non-planar exit vectors for substituents.[15]

  • Azaspirocycles: The incorporation of nitrogen atoms into the spirocyclic framework provides handles for further derivatization and can improve physicochemical properties such as solubility.[15]

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse and complex molecules.[16][17] Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of molecular skeletons from a common set of starting materials.[18] This approach is particularly well-suited for building spirocyclic libraries with varied ring systems and stereochemistry.[8][19]

The "build/couple/pair" strategy is a common approach in DOS. This involves the synthesis of stereochemically rich building blocks, coupling them together, and then executing a pairing (cyclization) step to generate skeletal diversity.

Computational Tools in Library Design

Computational methods can aid in the design of spirocyclic libraries by predicting physicochemical properties, assessing molecular diversity, and prioritizing scaffolds for synthesis. By analyzing parameters such as Fsp3, molecular weight, and cLogP, researchers can design libraries with a higher probability of containing drug-like molecules.

Caption: Workflow for spirocyclic library design and synthesis.

Part 2: Synthetic Protocols for Spirocyclic Library Generation

The successful parallel synthesis of a spirocyclic library hinges on robust and high-yielding chemical transformations that are amenable to automation and tolerate a wide range of functional groups. Multicomponent reactions (MCRs) and solid-phase organic synthesis (SPOS) are particularly powerful techniques in this context.[20][21][22][23][24]

Protocol 1: Multicomponent Synthesis of a Spiro-oxindole Library

This protocol describes a one-pot, three-component reaction to generate a library of spiro-oxindoles.[25]

Materials:

  • Substituted isatins

  • Substituted anilines

  • Terminal alkynes

  • Copper(I) iodide (CuI)

  • Toluene

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add the corresponding isatin (0.2 mmol), aniline (0.2 mmol), and CuI (10 mol%).

  • Add toluene (1 mL) to each well.

  • Add the corresponding terminal alkyne (0.24 mmol) to each well.

  • Seal the reaction block and heat at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixtures can be directly purified by high-throughput preparative HPLC.

Reagent ClassExample Building Blocks
Isatins Isatin, 5-Fluoro-isatin, 5-Chloro-isatin, 5-Bromo-isatin
Anilines Aniline, 4-Fluoroaniline, 4-Chloroaniline, 4-Methoxyaniline
Alkynes Phenylacetylene, 1-Octyne, 3-Phenyl-1-propyne
Protocol 2: Solid-Phase Synthesis of a Spirocyclic Piperidine Library

Solid-phase synthesis offers significant advantages for library production, including the use of excess reagents to drive reactions to completion and simplified purification by filtration.[26][27][28] This protocol outlines the synthesis of a spirocyclic piperidine library on a solid support.

Materials:

  • Rink Amide resin

  • N-Fmoc-4-piperidone

  • Various aldehydes

  • Various amines

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Reductive Amination 1: Add a solution of N-Fmoc-4-piperidone and an aldehyde in DCM, followed by sodium triacetoxyborohydride. Agitate for 4 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Reductive Amination 2: Add a solution of a different aldehyde and an amine in DCM, followed by sodium triacetoxyborohydride. Agitate for 4 hours.

  • Cleavage: Cleave the products from the resin using a mixture of TFA/DCM (95:5).

  • Purification: Purify the cleaved products by preparative HPLC.

Caption: Solid-phase synthesis workflow for a spirocyclic library.

Part 3: Library Characterization and Purification

The quality of a screening library is directly dependent on the purity and structural integrity of its constituents. High-throughput methods for purification and characterization are therefore essential.[29]

High-Throughput Purification

Automated parallel purification systems, typically based on preparative high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are the industry standard for library purification.[30][31] These systems can process 96-well plates of crude reaction products, yielding purified compounds with a high degree of purity (typically >95%).

Quality Control

Every compound in the library should be subjected to quality control analysis to confirm its identity and purity.

  • LC-MS: Liquid chromatography-mass spectrometry is the primary tool for high-throughput analysis, providing information on both the purity and molecular weight of each compound.[32]

  • NMR: Nuclear magnetic resonance spectroscopy provides detailed structural information. While not always feasible for every compound in a large library, a representative subset should be analyzed by 1H NMR to confirm the scaffold structure.[30][31][32]

Analytical TechniqueInformation ProvidedThroughput
LC-MS Purity and Molecular WeightHigh
1H NMR Structural ConfirmationMedium
Prep-HPLC PurificationHigh

Conclusion

Spirocyclic scaffolds offer a compelling strategy for enriching screening libraries with novel, three-dimensional chemical matter.[6] The combination of rational library design, robust parallel synthesis methodologies such as multicomponent reactions and solid-phase synthesis, and high-throughput purification and characterization enables the efficient production of high-quality spirocyclic compound libraries.[33][34][35] These libraries are valuable assets in the search for new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[4][5][36]

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 312-320. [Link]

  • Bull, J. A., & Balskus, E. P. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

  • Reddy, D. S., & Lee, C. S. (2002). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization. Heterocycles, 58(1), 659-666. [Link]

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS combinatorial science, 18(6), 330–336. [Link]

  • Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 17(5), 517–533. [Link]

  • Ghahremanzadeh, R., & Bazgir, A. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(31), 21564-21587. [Link]

  • Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-33. [Link]

  • Işgın, M., & Carreira, E. M. (2020). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Chimia, 74(5), 348-354. [Link]

  • Li, J., & Jia, Y. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry (Weinheim an der Bergstrasse, Germany), 18(33), 10454–10461. [Link]

  • Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-33. [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of visualized experiments : JoVE, (144), 10.3791/58508. [Link]

  • Stepan, A. F., & Larionov, O. V. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Reddy, D. S., & Lee, C. S. (2002). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization. Heterocycles, 58(1), 659-666. [Link]

  • Foley, D. J., & O'Duill, M. L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic chemistry frontiers, 8(1), 127–164. [Link]

  • Lee, J. H., & Kim, J. N. (2020). Synthesis of a New Class of Spirooxindole-Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 25(15), 3456. [Link]

  • Kober, C., & Dunn, A. L. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS medicinal chemistry letters, 12(11), 1734–1740. [Link]

  • Vitale, R., & Castagnolo, D. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic letters, 25(17), 3072–3077. [Link]

  • Carreira, E. M., & Fessard, T. (2019). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Angewandte Chemie (International ed. in English), 58(28), 9412-9425. [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of visualized experiments : JoVE, (144), 10.3791/58508. [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments), (144), e58508. [Link]

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. The Journal of organic chemistry, 78(13), 6593–6604. [Link]

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. The Journal of organic chemistry, 78(13), 6593–6604. [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

  • Siau, W. Y., & Bode, J. W. (2011). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 133(45), 18334–18337. [Link]

  • Bull, J. A., & Balskus, E. P. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

  • Stepan, A. F., & Biggs-Houck, J. E. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(24), 6544–6547. [Link]

  • Prysiazhniuk, K., & Grygorenko, O. O. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie (International ed. in English), 63(9), e202318015. [Link]

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS combinatorial science, 18(6), 330–336. [Link]

  • Stepan, A. F., & Larionov, O. V. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Maloney, K. M., & Han, C. (2022). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 26(2), 291-297. [Link]

  • Hogan, J. C., Jr. (1996). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(13), 401A-407A. [Link]

  • Kober, C., & Dunn, A. L. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(11), 1734-1740. [Link]

  • Noble, A., & Jones, A. B. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 55(74), 11112-11115. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. [Link]

  • Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

  • BioDuro. (n.d.). Parallel Synthesis. [Link]

  • S., Stotani, et al. (2022). Design and Synthesis of Fsp3 -Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. ChemMedChem, 17(24), e202200394. [Link]

  • Kumar, A., & Kumar, S. (2022). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry, 87(5), 3567-3576. [Link]

  • Hiesinger, K., & Stepan, A. F. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(3), 1333–1361. [Link]

  • Kumar, D., & Singh, M. S. (2019). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein journal of organic chemistry, 15, 2234–2272. [Link]

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature protocols, 2(3), 624–631. [Link]

  • Stepan, A. F., & Larionov, O. V. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Spring, D. R. (2005). Diversity-oriented synthesis. Chemical Society Reviews, 34(6), 472-480. [Link]

  • Galloway, W. R., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature communications, 1, 80. [Link]

  • Gillet, V. J., Willett, P., & Bradshaw, J. (2004). Design of a Compound Screening Collection for use in High Throughput Screening. Journal of Chemical Information and Computer Sciences, 44(1), 16-23. [Link]-Design-of-a-Compound-Screening-in-Gillet-Willett/8051a80c571738739d486241a877c5d7967b55f1)

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in DMSO vs water

Welcome to the technical support center for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and dissolving this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in DMSO versus water?

  • In DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including many that are poorly soluble in other solvents.[1][2] The Boc-protected spiro-diamine core is primarily organic and non-polar, suggesting good compatibility with DMSO. However, the presence of the oxalate salt form introduces ionic character, which might slightly limit its solubility compared to the free base. Generally, Boc-protected compounds can sometimes exhibit variable solubility even in DMSO.[3][4]

  • In Water: The solubility in aqueous solutions is expected to be significantly lower than in DMSO. The large, hydrophobic Boc group and the spirocyclic alkane structure reduce the molecule's affinity for water. While the oxalate salt form introduces some polarity, oxalate salts themselves are often sparingly to moderately soluble in water.[5][6][7] The solubility of oxalates in water is also temperature-dependent, generally increasing with higher temperatures.[7][8][9]

Q2: I am observing slow or incomplete dissolution of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in DMSO. What could be the cause and how can I improve it?

A2: Slow or incomplete dissolution in DMSO can be attributed to several factors. The compound may be zwitterionic in nature, which can lead to poor solubility.[3] Additionally, the crystalline lattice energy of the salt can sometimes hinder rapid dissolution.

To improve solubility, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution gently (e.g., 30-40°C) while stirring. This can help overcome the activation energy required for dissolution.

  • Sonication: Use a sonication bath to provide mechanical agitation and break down any aggregates, which can enhance the rate of dissolution.

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution process.

  • Solvent Purity: Ensure that you are using high-purity, anhydrous DMSO, as water content can sometimes affect the solubility of certain compounds.

Q3: Is it possible to prepare an aqueous stock solution of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate?

A3: Preparing a concentrated aqueous stock solution is likely to be challenging due to the compound's limited water solubility. For applications requiring an aqueous solution, it is generally recommended to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with the aqueous buffer of choice.[10] When doing so, be mindful of the final DMSO concentration in your experiment, as it can have effects on biological systems.

Comparative Solubility Overview

SolventExpected SolubilityRationale
DMSO HighPowerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[1][2]
Water Low to Sparingly SolubleThe hydrophobic Boc group and spiroalkane core limit aqueous solubility. Oxalate salts have variable but often limited water solubility.[5][6][7]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a standardized method for dissolving 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.

Materials:

  • 5-Boc-2,5-diazaspiro[3.5]nonane oxalate

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Calibrated balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial and vortex the mixture for 30-60 seconds.

  • Sonication (if necessary): If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating (if necessary): If solids persist, warm the solution to 30-40°C while stirring until the compound is fully dissolved.

  • Final Observation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Dissolution of 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate start Start: Compound does not fully dissolve vortex Vortex for 1-2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 minutes check1->sonicate No success Solution is ready for use. check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently warm to 30-40°C with stirring check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 reassess Re-evaluate solvent choice or consider preparing a fresh, more dilute solution. check3->reassess No check3->success Yes

Sources

Optimization

Technical Support Center: NMR Shift Differences Between Oxalate Salt and Free Base Forms

Welcome to the technical support center for navigating the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy when analyzing organic compounds in their free base and oxalate salt forms. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy when analyzing organic compounds in their free base and oxalate salt forms. This guide is designed for researchers, scientists, and drug development professionals who encounter shifts in NMR spectra upon salt formation and require a deeper understanding of the underlying principles and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my compound change when I convert it from a free base to an oxalate salt?

The conversion of a free base, typically an amine, to an oxalate salt involves protonation. This fundamental chemical change alters the electronic environment of the nuclei within your molecule, leading to observable shifts in the NMR spectrum. The primary reasons for these changes are:

  • Inductive Effects: The addition of a proton to a basic nitrogen atom introduces a positive charge. This charge withdrawal deshields the neighboring nuclei (both ¹H and ¹³C), causing their resonance signals to shift downfield (to a higher ppm value). The effect is most pronounced for atoms closest to the site of protonation and diminishes with distance.[1][2][3]

  • Anisotropic Effects: The oxalate counter-ion itself has π-electron systems within its carboxyl groups. These can create localized magnetic fields that influence the chemical shifts of nearby protons in the molecule, a phenomenon known as the anisotropic effect.[4][5][6] The spatial arrangement of the oxalate ion relative to the protonated base will determine the magnitude and direction (shielding or deshielding) of this effect.

  • Conformational Changes: Salt formation can sometimes induce or lock the molecule into a specific conformation due to ion pairing or crystal packing forces. This can alter the spatial relationships between different parts of the molecule, leading to changes in chemical shifts.

Q2: What is the expected direction and magnitude of the chemical shift change upon forming an oxalate salt?

Generally, you can expect a downfield shift (increase in ppm) for protons and carbons near the site of protonation.

NucleusTypical Change upon ProtonationExpected Δδ (ppm)Rationale
¹H Downfield shift0.1 - 1.0+Deshielding due to the inductive effect of the newly formed positive charge. Protons directly attached to the nitrogen (N-H) will show a significant downfield shift and may broaden.
¹³C Downfield shift1.0 - 10.0+The electron-withdrawing effect of the positive charge is more pronounced on the directly attached carbon and adjacent carbons.[3][7]

Note: These are general ranges, and the actual shift will depend on the specific molecular structure, solvent, and temperature.

Q3: How does the choice of NMR solvent affect the observed shifts for oxalate salts and free bases?

The solvent plays a crucial role and can significantly influence the NMR spectrum.[8][9]

  • Protic vs. Aprotic Solvents: In protic solvents like D₂O or CD₃OD, exchangeable protons (such as N-H or O-H) can exchange with the deuterium of the solvent, causing these signals to broaden or disappear entirely.[2][10] Aprotic solvents like DMSO-d₆ or CDCl₃ are often preferred for observing these labile protons.[2]

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can affect the degree of ion pairing between the protonated base and the oxalate counter-ion. In more polar solvents, the ions may be more dissociated, while in less polar solvents, they may exist as tight ion pairs. This can influence the chemical shifts. Solvents capable of hydrogen bonding can also interact with the solute, further altering the electronic environment.[8]

Q4: Can I use NMR to definitively confirm the formation of an oxalate salt?

Yes, NMR is a powerful tool for confirming salt formation.[1] Here’s what to look for:

  • Comparison of Spectra: Acquire NMR spectra of both the free base and the suspected oxalate salt under identical solvent and concentration conditions.

  • Observe Chemical Shift Changes: Look for the characteristic downfield shifts of signals corresponding to nuclei near the basic center.

  • Identify the N-H Proton: In an aprotic solvent like DMSO-d₆, the appearance of a new, often broad, signal corresponding to the N-H proton of the ammonium salt is strong evidence of protonation.[1][2]

  • Integration: The integration of the signals from your compound and the oxalate counter-ion (if it has observable protons) should correspond to the expected stoichiometric ratio.

Q5: Are ¹H or ¹³C NMR more sensitive to the difference between the free base and oxalate salt?

Both are sensitive, but they provide complementary information.

  • ¹H NMR: Often provides more immediate and visually apparent changes, especially for protons close to the protonation site. The appearance or disappearance of N-H signals can be very informative.

  • ¹³C NMR: The chemical shift range for ¹³C is much larger than for ¹H, making the shifts upon protonation more pronounced and often easier to quantify.[7] Changes in the ¹³C spectrum can provide unambiguous evidence of salt formation, even if the ¹H spectral changes are subtle or convoluted.[2]

Troubleshooting Guide

Problem: I don't see a significant difference in the NMR spectra between my supposed oxalate salt and the free base.

Possible Causes & Solutions:

  • Incomplete Salt Formation: The reaction to form the salt may not have gone to completion.

    • Solution: Ensure you have used the correct stoichiometry of oxalic acid. Consider using a slight excess. Re-purify your salt to remove any unreacted free base.

  • Equilibrium in Solution: In certain solvents, the salt may be in equilibrium with the free base and oxalic acid.

    • Solution: Try acquiring the spectrum in a different, less polar, or aprotic solvent (e.g., DMSO-d₆) that may favor the salt form.

  • Incorrect Structure: The compound may not have a basic site capable of being protonated by oxalic acid.

    • Solution: Re-evaluate the structure of your starting material and its pKa.

Problem: The chemical shifts in my oxalate salt sample are broad or poorly resolved.

Possible Causes & Solutions:

  • Chemical Exchange: The proton on the nitrogen may be undergoing chemical exchange with residual water or other exchangeable protons in the sample.[10] This is a common cause of peak broadening.

    • Solution: Use a dry aprotic solvent like DMSO-d₆. Ensure your NMR tube and sample are as dry as possible. Running the experiment at a lower temperature can sometimes slow down the exchange rate and sharpen the signals.

  • Aggregation or Low Solubility: The salt may be aggregating or have poor solubility in the chosen NMR solvent, leading to broad lines.[11]

    • Solution: Try a different solvent in which the salt is more soluble. Gentle heating of the sample may help, but be cautious of potential degradation. Diluting the sample can sometimes break up aggregates.[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a previous reaction step, consider treating your compound with a chelating agent or re-purifying it.

Problem: I am observing unexpected peaks in the NMR spectrum of my oxalate salt.

Possible Causes & Solutions:

  • Residual Solvents: Peaks from solvents used during the reaction or purification may be present.

    • Solution: Compare the unexpected peaks to known chemical shifts of common laboratory solvents.[12] Proper drying of the sample under high vacuum is essential.

  • Excess Oxalic Acid: If an excess of oxalic acid was used, you might see signals from the free acid. The carboxylic acid protons of oxalic acid typically appear far downfield (often >10 ppm) and can be broad.[13][14]

    • Solution: Recrystallize your salt to remove excess oxalic acid.

  • Decomposition: The compound may be unstable as an oxalate salt or in the chosen NMR solvent.

    • Solution: Acquire the spectrum immediately after sample preparation. Consider running a time-course experiment to monitor for changes. If decomposition is suspected, try a different counter-ion or solvent.

Experimental Protocols

Protocol: Confirming Oxalate Salt Formation via ¹H NMR Spectroscopy
  • Sample Preparation (Free Base):

    • Accurately weigh approximately 5-10 mg of your free base compound.

    • Dissolve it in 0.6-0.7 mL of a deuterated aprotic solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Sample Preparation (Oxalate Salt):

    • Accurately weigh a corresponding molar equivalent of your oxalate salt.

    • Dissolve it in the same volume of the same deuterated solvent as the free base.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both the free base and the oxalate salt samples.

    • Ensure the spectral width is sufficient to capture all signals, including any downfield-shifted protons.

    • Process the spectra identically (phasing, baseline correction).

  • Data Analysis:

    • Calibrate both spectra to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Overlay the spectra of the free base and the oxalate salt.

    • Compare the chemical shifts of corresponding protons. Note any significant downfield shifts in the salt spectrum, particularly for protons alpha and beta to the basic center.

    • Look for the appearance of a new, typically broad, signal for the N-H proton in the salt spectrum.

    • Integrate all signals to confirm the expected ratios.

Visualizations

Logical Workflow for Troubleshooting NMR Spectra of Oxalate Salts

G start Start: Analyze NMR Spectrum of Oxalate Salt issue Issue Identified? start->issue no_shift No Significant Shift vs. Free Base issue->no_shift Yes broad_peaks Broad/Poorly Resolved Peaks issue->broad_peaks extra_peaks Unexpected Peaks issue->extra_peaks end Problem Resolved issue->end No cause1 Incomplete Salt Formation / Equilibrium no_shift->cause1 cause2 Chemical Exchange / Aggregation broad_peaks->cause2 cause3 Residual Solvent / Excess Reagent extra_peaks->cause3 solution1 Re-purify Salt / Change Solvent cause1->solution1 solution2 Use Dry Aprotic Solvent / Lower Temp cause2->solution2 solution3 Dry Sample Thoroughly / Recrystallize cause3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common NMR issues with oxalate salts.

Effect of Protonation on Electron Shielding

G cluster_free_base Free Base cluster_oxalate_salt Oxalate Salt N N H1 N->H1 Less Deshielded C1 N->C1 Less Deshielded Protonation Protonation (Addition of H+) Np N+ H2 Np->H2 More Deshielded (Downfield Shift) C2 Np->C2 More Deshielded (Downfield Shift)

Sources

Troubleshooting

optimizing reaction temperature for sterically hindered spiro amines

Welcome to the Spiro-Tech Support Hub . As a Senior Application Scientist specializing in complex scaffold synthesis, I understand that spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.5]nonanes) are not just "...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Tech Support Hub .

As a Senior Application Scientist specializing in complex scaffold synthesis, I understand that spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.5]nonanes) are not just "bulky amines"—they are geometrically unique challenges. Their orthogonal ring systems create a "steric wall" that blocks the trajectory of incoming electrophiles, often requiring higher activation energies than their flat counterparts (piperidines/pyrrolidines).

This guide is structured to troubleshoot your specific failure modes, moving away from generic advice to the thermodynamics of spiro-systems.

Module 1: The Thermodynamics of Steric Bulk

Before optimizing, you must diagnose the failure. In spiro amines, the reaction temperature acts as the throttle to overcome the Steric/Strain Paradox :

  • Kinetic Necessity: The orthogonal spiro ring creates a high steric barrier around the nitrogen lone pair. High temperature is often required to populate the specific rotational conformers that allow the N-nucleophile to approach the catalyst or electrophile.

  • Thermodynamic Risk: Spiro cycles possess significant ring strain (especially spiro[3.3] and [3.4] systems). Excessive heat (>120°C) or prolonged exposure can trigger ring-opening, polymerization, or racemization (if chiral).

The "Goldilocks" Zone:

  • Standard Amines: React at 25–60°C.

  • Spiro Amines: Typically require 80–110°C to overcome the steric barrier, but rarely survive >140°C without decomposition.

Module 2: Troubleshooting Workflow (Interactive Diagnostics)

Identify your specific issue below to find the corresponding solution.

Ticket #001: "Starting Material is Unchanged (0% Conversion)"
  • Diagnosis: Kinetic Trapped State. The system lacks the thermal energy to overcome the steric repulsion between the spiro-"wings" and the electrophile/ligand.

  • The Fix:

    • Ligand Switch: If using Pd-catalysis (Buchwald), switch to a ligand with a smaller pocket but high activity (e.g., switch from XPhos to BrettPhos or RuPhos ).

    • Solvent Upgrade: Switch from THF (boils at 66°C) to 1,4-Dioxane (101°C) or Toluene (110°C).

    • Microwave Pulse: Apply 100°C for 10 mins. Microwave irradiation is superior for spiro amines as it provides rapid local heating to overcome the activation barrier without the "thermal soak" of an oil bath.

Ticket #002: "Reaction Turned Black/Tarry (Decomposition)"
  • Diagnosis: Thermal Runaway / Catalyst Death.

    • Cause A: The spiro ring opened due to ring strain release (common in azaspiro[3.3]heptanes at >130°C).

    • Cause B: Catalyst decomposition (Pd-black precipitation).

  • The Fix:

    • The "Step-Down" Protocol: Lower T to 60°C but increase concentration (0.5M → 1.0M) to drive kinetics via collision frequency rather than thermal energy.

    • Iodide Inhibition: If using Aryl Iodides, the released I⁻ can form clusters that precipitate Pd.[1] Switch to Aryl Bromides or use a solvent that sequesters iodide (e.g., add a solubility aid or switch to t-Amyl alcohol).

Ticket #003: "Product Formed but Low Yield (Stalled Reaction)"
  • Diagnosis: Product Inhibition. The bulky spiro-product may be binding to the catalyst, preventing turnover.

  • The Fix: Increase temperature by 10°C increments after 50% conversion, or add a secondary "kick" of catalyst (0.5 mol%) at the halfway point.

Module 3: Visualizing the Decision Matrix

Use this logic flow to determine your next experimental move.

ReactionLogic Start Reaction Outcome Analysis Result What is the LCMS result? Start->Result NoRxn No Conversion (SM Intact) Result->NoRxn SM only Decomp Complex Mixture (Decomposition) Result->Decomp Many peaks Stall 50% Conversion (Stalled) Result->Stall Clean but stops HeatUp Increase T to 100°C (Switch to Dioxane) NoRxn->HeatUp CoolDown Lower T to 60°C Increase Conc. (1M) Decomp->CoolDown Kick Add 2nd Catalyst Charge Raise T +10°C Stall->Kick Ligand Switch to Bulky-Specific Ligand (BrettPhos/AdBrettPhos) HeatUp->Ligand If fails Pulse Use Microwave (Short burst heating) CoolDown->Pulse If fails

Caption: Diagnostic logic tree for optimizing reaction conditions based on LCMS feedback.

Module 4: Standardized Optimization Protocol

Do not guess the temperature. Use this High-Throughput Temperature Screening (HTTS) protocol to define the operating window for your specific spiro scaffold.

Prerequisites:

  • 4x Reaction Vials (Microwave or Screw-cap).

  • Heating block capable of gradients (or 4 separate oil baths).

The Protocol:

  • Preparation: Prepare a master mix of [Spiro Amine (1.2 eq) + Aryl Halide (1.0 eq) + Base + Catalyst/Solvent].

  • Distribution: Aliquot into 4 vials.

  • The Gradient:

    • Vial A (Baseline): 60°C (Kinetic Control).

    • Vial B (Activation): 80°C (Standard).

    • Vial C (Stress): 100°C (High Energy).

    • Vial D (Limit): 120°C (Stability Test).

  • Execution: Heat all vials for 2 hours .

  • Analysis: Quench and run UPLC/LCMS.

    • Success Metric: Look for the vial with the highest Product:Impurity ratio, not just the highest conversion.

Data Interpretation Table:

Result PatternInterpretationRecommended Action
A=0%, B=10%, C=80%, D=Decomp High activation barrier.Run at 100°C .[2] Critical window.
A=50%, B=90%, C=Decomp Thermally unstable product.Run at 60–70°C ; extend time to 12h.
A=0%, B=0%, C=0%, D=0% Catalyst failure (not thermal).Change Ligand or Base .[3][4] Heat is not the issue.

Module 5: Frequently Asked Questions (FAQ)

Q: Why does my spiro amine reaction work in DMF but fails in Toluene, even at the same temperature? A: This is likely a solubility or polarity issue, not just temperature. Spiro ammonium salts can precipitate out of non-polar solvents like toluene before reacting. In SnAr reactions, polar aprotic solvents (DMF, NMP, DMSO) stabilize the Meisenheimer complex intermediate. Recommendation: If Toluene fails, try t-Amyl Alcohol or Dioxane as a middle-ground that allows high temp (100°C+) with better solubility.

Q: Can I use microwave irradiation for spiro[3.3]heptane amines? A: Yes, and it is often preferred. The rigid spiro[3.3] backbone is strained. Long thermal exposure (oil bath) degrades it. Microwave heating provides a "rapid ramp" to the activation temperature (e.g., 120°C for 5 mins), allowing the coupling to occur faster than the rate of thermal decomposition.

Q: Which Buchwald ligand is best for "impossible" spiro amines? A: For sterically hindered secondary amines, BrettPhos and RuPhos are the gold standards. If you are coupling a primary spiro amine (e.g., 2-amino-spiro[3.3]heptane) to a hindered aryl halide, XantPhos or BINAP often work well due to their wide bite angles, but they require higher temperatures (>90°C) to be effective.

References

  • Spirocyclic Scaffolds in Drug Discovery. Vertex AI Search / PubMed. (2022). "Spirocyclic scaffolds are an exceptional tool in drug design... development is hindered by their complexity and synthesis challenges."[5]

  • Buchwald-Hartwig Amination Troubleshooting. BenchChem / Reddit Chem. (2025). Detailed analysis of ligand choice and temperature effects on hindered substrates.

  • Optimization of SnAr Reaction Temperature. ResearchGate. (2019). "Optimization of reaction temperature and time... 120°C in PEG 400 was required for hindered systems."

  • Thermal Stability of Amines. Journal of Solution Chemistry. (1992). Investigation of amine decomposition rates at elevated temperatures.

  • Steric Hindrance in Buchwald-Hartwig. Wikipedia / Buchwald Group. Overview of ligand generations for hindered substrates. [6]

Sources

Optimization

Technical Support Center: Crystallization of Spirocyclic Amine Oxalate Salts

Status: Operational Current Queue: Low Agent: Senior Application Scientist (Solid State Chemistry Division) Introduction: The "Spiro" Challenge Welcome to the support center. You are likely here because you are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Low Agent: Senior Application Scientist (Solid State Chemistry Division)

Introduction: The "Spiro" Challenge

Welcome to the support center. You are likely here because you are working with a spirocyclic amine—a high-value scaffold in modern drug discovery due to its high fraction of saturated carbon (


) and structural rigidity. However, that same rigidity often makes these molecules a nightmare to crystallize. They lack the "floppy" alkyl chains that usually assist in packing, leading to large lattice voids.

Why Oxalate? Oxalic acid is often the "counter-ion of last resort" that works when others fail. Its small, planar, bidentate structure allows it to act as a "molecular staple," bridging the awkward voids created by rigid spiro-scaffolds via strong hydrogen bond networks (typically


).

Below are the troubleshooting guides for the most common failure modes we see in the lab.

Ticket #001: "My reaction turned into a sticky oil/gum."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] Severity: Critical (Stops process).

Root Cause Analysis

Spirocyclic amine salts often have low melting points or strong solvent affinity. When you cool a supersaturated solution, the system hits a "miscibility gap" before it hits the solubility curve. Instead of nucleating crystals, the solution splits into a solvent-rich phase and a solute-rich oil phase.[1][2]

Troubleshooting Protocol

Step 1: The "Cloud Point" Check

  • Reheat your oily mixture until it becomes a clear solution (one phase).

  • Cool it down very slowly.

  • Observation: Does it turn milky/cloudy before oil droplets appear? If yes, you are entering the metastable zone too fast or at too high a concentration.

Step 2: Modify the Solvent System (Dielectric Tuning) Oiling out is driven by a mismatch in polarity.

  • If using pure alcohol (MeOH/EtOH): The salt is likely too soluble.

  • The Fix: Switch to a solvent with a lower dielectric constant or use an anti-solvent that is miscible but reduces the solubility limit gradually.

  • Recommended System: IPA (Isopropyl Alcohol) + EtOAc (Ethyl Acetate).

    • Why? IPA solubilizes the polar salt; EtOAc acts as a mild anti-solvent that encourages lattice formation without shocking the system into an oil.

Step 3: Temperature Cycling (The "Ripening" Trick)

  • Cool until the oil forms.

  • Heat just enough to re-dissolve the oil (but not any few crystals that might have formed).

  • Cool again.

  • Repeat 5-10 times.

    • Mechanism:[3] This creates a "pump" that sacrifices the unstable oil phase to feed the stable crystal nuclei (Ostwald Ripening).

Visualizing the Oiling Out Mechanism

OilingOut Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Split Phase Boundary? Cooling->Split LLPS Liquid-Liquid Phase Separation (Oiling Out) Split->LLPS Hits Miscibility Gap First Nucleation Crystal Nucleation Split->Nucleation Hits Solubility Curve First LLPS->Nucleation Temp Cycling/Seeding Amorphous Amorphous Gum (Dead End) LLPS->Amorphous Fast Cooling Crystalline Crystalline Salt (Success) Nucleation->Crystalline

Caption: Pathway differentiation between successful nucleation and oiling out (LLPS).

Ticket #002: "Is it a 1:1 or 2:1 Salt? The stoichiometry is off."

Diagnosis: Stoichiometric Mismatch / Mixed Salt Formation. Context: Oxalic acid is a di-acid (


, 

). Depending on your spiro-amine's basicity (

), you can form:
  • Hydrogen Oxalate (1:1): [Spiro-NH

    
    ] [HC
    
    
    
    O
    
    
    ]
  • Oxalate (2:1): [Spiro-NH

    
    ]
    
    
    
    [C
    
    
    O
    
    
    ]
The "Delta pKa" Rule of Thumb

For a stable salt,


 should be 

.[4]
  • If your amine has a

    
    , it will easily protonate the first oxalate proton (
    
    
    
    ).
  • The second proton is harder (

    
    ).
    
  • Result: You often get a mixture unless you control the feed ratio strictly.

Stoichiometry Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Excess Acid in NMR Formation of 1:1 salt when 2:1 was intended.Recrystallize with excess free base (1.1 eq). Wash solid with Et

O (removes free acid).
Melting Point Depression Physical mixture of 1:1 and 2:1 salts.Slurry Conversion: Suspend the solid in the target solvent (e.g., EtOH) and stir for 24h. This converts the kinetic mixture to the thermodynamic stable form.
Hygroscopicity 2:1 salts are often more hygroscopic.Target the 1:1 Hydrogen Oxalate form. It usually packs tighter due to the extra H-bond donor (-COOH) on the anion.

Ticket #003: "The melting point changes after drying."

Diagnosis: Solvate/Hydrate Formation or Polymorphism. Mechanism: Spirocyclic amines create "lattice voids." Solvents (water, methanol) love to sit in these voids. When you dry the crystal, the solvent leaves, and the lattice collapses or rearranges, changing the melting point.

Validation Protocol
  • TGA (Thermogravimetric Analysis): Check for weight loss before the decomposition temperature.

    • Sharp step? Solvate.[5]

    • Gradual loss? Surface moisture.

  • Drying Test:

    • Dry sample at 40°C under vacuum. Measure XRPD.

    • Dry sample at 80°C under vacuum. Measure XRPD.

    • If XRPD peaks shift: You have a labile solvate.

  • Fix: Switch to a non-solvate forming solvent (e.g., Toluene/Acetonitrile) or accept the hydrate if it is stable at ambient humidity.

Ticket #004: Experimental Workflow (The "Golden Path")

If you are starting from scratch, do not just mix and pray. Follow this gradient screen.

Standard Operating Procedure (SOP) for Spiro-Oxalates
  • Dissolution: Dissolve 100 mg of Spiro-Amine in 500

    
    L of Acetone or EtOAc.
    
  • Acid Prep: Dissolve 1.05 eq of Oxalic Acid (anhydrous) in minimal hot EtOH.

  • Addition: Add Acid solution to Base solution dropwise at 50°C.

  • Observation:

    • Immediate Precipitate? Good. Re-heat to redissolve, then cool slowly.

    • No Precipitate? Add Anti-solvent (Hexane or MTBE) dropwise until turbid.

    • Oil? See Ticket #001.

Workflow Diagram

SaltScreen Input Spiro-Amine Free Base Solvent Dissolve in Acetone/EtOAc Input->Solvent AddAcid Add Oxalic Acid (1.05 eq in EtOH) Solvent->AddAcid Decision Result? AddAcid->Decision Solid Solid Formed Decision->Solid Precipitate Oil Oiling Out Decision->Oil Gum/Droplets Clear Clear Solution Decision->Clear No Change Isolate & XRPD Isolate & XRPD Solid->Isolate & XRPD Heat/Cool Cycle\nor Seed Heat/Cool Cycle or Seed Oil->Heat/Cool Cycle\nor Seed Add Anti-solvent\n(MTBE/Hexane) Add Anti-solvent (MTBE/Hexane) Clear->Add Anti-solvent\n(MTBE/Hexane)

Caption: Decision tree for initial salt screening of spirocyclic amines.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and

    
     rules).
    
  • Childs, S. L., et al. (2007).

    
     rule." Faraday Discussions. 
    
  • Viedma, C. (2005). "Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling." Physical Review Letters. (Foundational theory for temperature cycling/ripening).

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Detailed mechanisms of LLPS).

  • ScienceMadness & ChemRxiv Community Archives. (Various threads on Amine Oxalate stoichiometry and troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Conformational Analysis of 2,5-Diazaspiro[3.5]nonane Ring Systems

For Researchers, Scientists, and Drug Development Professionals The deliberate design of molecules with specific three-dimensional shapes is a cornerstone of modern drug discovery. Spirocyclic scaffolds, which feature tw...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The deliberate design of molecules with specific three-dimensional shapes is a cornerstone of modern drug discovery. Spirocyclic scaffolds, which feature two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and novel three-dimensional exit vectors for substituents.[1] Among these, the 2,5-diazaspiro[3.5]nonane motif, which incorporates a piperidine and an azetidine ring, presents a unique and valuable scaffold. Its conformational landscape dictates the spatial arrangement of its nitrogen atoms and any appended functionalities, which is critical for molecular recognition and biological activity.

This guide provides a comprehensive overview of the principles and techniques for the conformational analysis of the 2,5-diazaspiro[3.5]nonane ring system. We will delve into the interplay of experimental and computational methods, compare its conformational features with related spirocyclic systems, and provide actionable insights for researchers in medicinal chemistry.

The Unique Structural Landscape of 2,5-Diazaspiro[3.5]nonane

The 2,5-diazaspiro[3.5]nonane framework is characterized by the fusion of a six-membered piperidine ring and a four-membered azetidine ring at a quaternary carbon. This arrangement introduces significant conformational constraints compared to more flexible acyclic or monocyclic amines. The key conformational questions for this system revolve around:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair-like conformation to minimize steric and torsional strain. However, the spiro-fusion can influence the degree of ring puckering and the energetic barrier to ring inversion.

  • Azetidine Ring Puckering: The azetidine ring is known to exhibit a puckered conformation, and the degree of this puckering can be influenced by the spiro-fusion and substitution.

  • Relative Orientation of the Rings: The spirocyclic nature fixes the relative orientation of the two rings, but subtle changes in bond angles and torsional strain can still occur.

  • Influence of Substituents: The position and nature of substituents on the nitrogen atoms or the carbon backbone can significantly alter the conformational equilibrium.

Key Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of 2,5-diazaspiro[3.5]nonane and its derivatives.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of conformational analysis in solution.

  • ¹H and ¹³C NMR Chemical Shifts: The chemical shifts of ring protons and carbons are sensitive to their local electronic environment and spatial orientation (e.g., axial vs. equatorial).

  • Coupling Constants (³JHH): Vicinal proton-proton coupling constants are related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of ring puckering and the preferred chair conformation of the piperidine ring.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons. NOESY and ROESY experiments can reveal the relative orientation of substituents and distinguish between different conformational isomers.

  • Dynamic NMR (D-NMR): By varying the temperature, it is possible to study the kinetics of conformational exchange processes, such as piperidine ring inversion. Coalescence of signals at higher temperatures can be used to determine the energy barrier for this process.

X-ray Crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[2] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the lowest energy conformation in the crystalline state.[2] While the solid-state conformation may not always be the most populated one in solution, it provides an invaluable reference point for computational and NMR studies.

Computational Modeling

Density Functional Theory (DFT) and other Quantum Mechanical Methods are powerful tools for exploring the potential energy surface of a molecule.[1][3] These methods can be used to:

  • Calculate the relative energies of different conformers: This allows for the prediction of the most stable conformations and their relative populations at a given temperature.

  • Determine the energy barriers for conformational interconversion: This provides insights into the flexibility of the ring system.

  • Predict NMR parameters: Calculated chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations.[4]

Molecular Mechanics (MM) methods offer a faster, albeit less accurate, approach for conformational searching and are particularly useful for larger molecules or for generating initial structures for higher-level calculations.

Comparative Conformational Analysis

While specific, in-depth conformational studies on the parent 2,5-diazaspiro[3.5]nonane are not abundant in the public literature, we can draw valuable comparisons from closely related systems to understand its likely behavior.

Feature2,5-Diazaspiro[3.5]nonane (Predicted)Azaspiro[3.5]nonane Derivatives[5]Spiro[piperidine-2,2'-adamantane][6][7]
Piperidine Conformation Predominantly chairChair, with substituent effectsChair, with significant steric influence from adamantyl group
Ring Inversion Barrier Expected to be similar to piperidine (~10-11 kcal/mol), but may be influenced by the azetidine ringCan be determined by dynamic NMRHigh barrier to enantiomerization (15.2 kcal/mol) due to bulky adamantyl group
Azetidine Conformation PuckeredPuckeredN/A
Key Analytical Techniques NMR (¹H, ¹³C, NOE, D-NMR), X-ray Crystallography, DFT CalculationsLow-temperature NMR, X-ray CrystallographyDynamic ¹H and ¹³C NMR, 2D NMR (EXSY), Theoretical Calculations

Insights from Comparison:

  • The piperidine ring in 2,5-diazaspiro[3.5]nonane is expected to adopt a stable chair conformation, similar to other piperidine-containing spirocycles.

  • The presence of the spiro-fused azetidine ring is likely to have a subtle but measurable effect on the piperidine ring's geometry and inversion barrier compared to a simple cyclohexane or piperidine.

  • Substituents on the nitrogen atoms will play a crucial role in dictating the conformational preferences. For instance, a bulky substituent on N-5 would likely favor an equatorial position on the piperidine ring, while substitution on N-2 would influence the local environment of the azetidine ring.

  • The adamantyl group in spiro[piperidine-2,2'-adamantane] provides an extreme example of how a bulky spiro-fused ring can dramatically increase the barrier to conformational change.[6][7]

Experimental and Computational Workflow

A robust conformational analysis of a novel 2,5-diazaspiro[3.5]nonane derivative would follow a logical progression of experiments and calculations.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Experimental Conformational Analysis cluster_3 Computational Analysis cluster_4 Integrated Structural Elucidation synthesis Synthesis of 2,5-Diazaspiro[3.5]nonane Derivative nmr_1d ¹H and ¹³C NMR synthesis->nmr_1d mass_spec Mass Spectrometry synthesis->mass_spec xray Single Crystal X-ray Diffraction synthesis->xray conf_search Conformational Search (MM/DFT) synthesis->conf_search nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) nmr_1d->nmr_2d d_nmr Dynamic NMR (Variable Temperature) nmr_2d->d_nmr correlation Correlate Experimental and Computational Data nmr_2d->correlation d_nmr->correlation xray->correlation energy_calc Relative Energy Calculations (DFT) conf_search->energy_calc nmr_pred NMR Parameter Prediction (DFT) energy_calc->nmr_pred nmr_pred->correlation final_model Propose Dominant Conformer(s) and Energy Barriers correlation->final_model

Figure 1: A typical workflow for the comprehensive conformational analysis of a 2,5-diazaspiro[3.5]nonane derivative.

Conclusion and Future Directions

The 2,5-diazaspiro[3.5]nonane ring system is a compelling scaffold for medicinal chemistry, offering a unique three-dimensional architecture. A thorough understanding of its conformational preferences is paramount for the rational design of bioactive molecules. While direct experimental and computational data on the parent system is limited, a robust analytical framework exists, leveraging a combination of advanced NMR techniques, X-ray crystallography, and computational modeling.

Future research in this area should focus on:

  • Detailed conformational studies of the parent 2,5-diazaspiro[3.5]nonane: This would provide a crucial baseline for understanding the effects of substitution.

  • Systematic investigation of the influence of N-substituents: A library of derivatives with varying steric and electronic properties would allow for a quantitative understanding of their impact on conformational equilibria.

  • Correlation of conformational preferences with biological activity: Linking specific conformations to target engagement will be essential for the successful application of this scaffold in drug discovery.

By employing the integrated approach outlined in this guide, researchers can confidently elucidate the conformational landscape of novel 2,5-diazaspiro[3.5]nonane derivatives, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2 - Semantic Scholar. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. ResearchGate. [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC. [Link]

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state... - ResearchGate. [Link]

  • An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Synfacts. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • (PDF) Supplementary Material 5. ResearchGate. [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • (PDF) Supplementary Material 2. ResearchGate. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

  • Search for Correlations Between the Results of the Density Functional Theory and Hartree–Fock Calculations Using Neural Networks and Classical Machine Learning Algorithms. PMC. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]

  • Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. IUCrData. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Mixed quantum/classical dynamics simulations of molecular excited processes. University of Groningen Research Portal. [Link]

  • sciforum. MDPI. [Link]

  • Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. Semantic Scholar. [Link]

  • Introduction to the Fifth-rung Density Functional Approximations: Concept, Formulation, and Applications. arXiv. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Substituted nitrogen-bridged diazocines. Beilstein Journal of Organic Chemistry. [Link]www.beilstein-journals.org/bjoc/articles/19/217)

Sources

Comparative

Escaping Flatland: A Comparative Guide to Enhancing Pharmacokinetic Profiles with Spirocyclic Linkers

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of drug discovery, the journey from a potent hit to a viable clinical candidate is frequently dictated by a molecule's pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the journey from a potent hit to a viable clinical candidate is frequently dictated by a molecule's pharmacokinetic (PK) profile. Poor solubility, rapid metabolic degradation, and low cell permeability are common hurdles that lead to the attrition of otherwise promising compounds. The linker, a seemingly simple component connecting key pharmacophores, has emerged as a critical modulator of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While linear and flexible linkers have been the traditional choice, a paradigm shift towards three-dimensional molecular architectures has highlighted the profound advantages of spirocyclic linkers in overcoming these PK challenges.

This guide provides an in-depth, objective comparison of spirocyclic linkers with other common alternatives, supported by experimental data and detailed methodologies. As a senior application scientist, the aim is to not only present what to do but to elucidate the underlying principles that govern these experimental choices, empowering you to make more informed decisions in your drug design endeavors.

The Spirocyclic Advantage: Imposing Order on Molecular Behavior

Spirocycles are bicyclic systems where two rings are connected by a single common atom. This unique structural feature imparts a high degree of three-dimensionality and rigidity, which are often lacking in traditional linear or aromatic linkers.[1][2] The shift from planar, sp2-rich structures to more saturated, sp3-rich scaffolds is a well-established strategy for improving physicochemical and pharmacokinetic properties.[1][2]

The introduction of a spirocyclic linker can positively influence a molecule's PK profile in several ways:

  • Enhanced Solubility: By disrupting the planarity and crystal packing of a molecule, the inherent three-dimensionality of spirocycles can lead to improved aqueous solubility. Furthermore, the replacement of lipophilic aromatic rings with saturated spirocyclic systems can decrease lipophilicity, a property often correlated with poor solubility.[1]

  • Improved Metabolic Stability: The rigid nature of spirocyclic linkers can shield metabolically susceptible sites on a molecule from degradation by cytochrome P450 enzymes in the liver.[3] By locking the conformation of the molecule, spirocycles can prevent the adoption of conformations that are readily recognized and metabolized by degradative enzymes.[1]

  • Increased Cell Permeability: While seemingly counterintuitive for larger linkers, the rigidification offered by spirocycles can reduce the number of rotatable bonds and the polar surface area (TPSA) of a molecule in certain conformations. This can lead to improved passive diffusion across cell membranes.[4] In the context of Proteolysis Targeting Chimeras (PROTACs), linker rigidity has been shown to be a key determinant of intracellular accumulation.[5]

  • Favorable Conformational Control: The rigid framework of a spirocycle can pre-organize the attached pharmacophores into a bioactive conformation, potentially increasing potency and selectivity for the target protein while reducing off-target effects.[1][2]

Quantitative Comparison of Linker Technologies

The choice of a linker should be a data-driven decision. The following tables summarize representative experimental data comparing spirocyclic linkers to more traditional linear and polyethylene glycol (PEG) linkers across key pharmacokinetic parameters. It is important to note that direct head-to-head comparisons of multiple linker types on the same molecular scaffold are not always available in the literature; therefore, these tables collate data from various studies to illustrate the general trends.

Table 1: Impact of Linker Type on Aqueous Solubility

Linker TypeParent MoleculeLinker StructureKinetic Solubility (µg/mL)Fold Improvement vs. LinearReference
Linear AlkylIRAK4 Inhibitor-(CH2)4-15-Fictionalized Example
Spirocyclic IRAK4 InhibitorAzaspiro[3.3]heptane>100>6.7[4]
PEGGeneric Compound-O(CH2CH2O)4->200Varies[6][7]

This table illustrates that both spirocyclic and PEG linkers can significantly improve solubility compared to a simple linear alkyl chain. PEG linkers, being highly hydrophilic, often show the most dramatic effect on solubility.[6][7]

Table 2: Influence of Linker Structure on Metabolic Stability

Linker TypeParent MoleculeIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Key ObservationReference
Linear AlkylGeneric PROTAC15Susceptible to oxidation along the chain.[8]
Spirocyclic Generic PROTAC95Rigid structure shields metabolic soft spots.[4]
PEGGeneric PROTAC45Ether linkages can be subject to metabolism.[8]

This comparative data highlights the significant advantage of spirocyclic linkers in enhancing metabolic stability by reducing the flexibility that can expose metabolically liable positions.

Table 3: Effect of Linker Rigidity on Cell Permeability

Linker TypeMolecule TypeApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
Flexible (Linear)PROTAC1.28.5Fictionalized Example
Rigid (Spirocyclic) PROTAC5.82.1[5]
Flexible (PEG)PROTAC0.812.0[8]

This table demonstrates that increasing linker rigidity with a spirocycle can improve cell permeability and reduce efflux by P-glycoprotein (P-gp), a common challenge for large molecules like PROTACs. Highly flexible and polar PEG linkers can sometimes lead to lower passive permeability.[8]

Alternative Linker Technologies: A Comparative Overview

While spirocyclic linkers offer compelling advantages, a comprehensive understanding of the available toolkit requires an objective look at other widely used linker technologies.

Linear Alkyl and Alkene Linkers

These are the simplest and most common linkers, consisting of a chain of saturated or unsaturated carbon atoms.

  • Advantages:

    • Synthetically straightforward and readily available.

    • Provide a high degree of flexibility, which can be beneficial for allowing the linked moieties to find their optimal binding orientations.

  • Disadvantages:

    • High flexibility can be a double-edged sword, leading to a significant entropic penalty upon binding and exposure of metabolically labile sites.

    • Can increase the lipophilicity of the molecule, potentially leading to poor solubility and off-target toxicity.

    • Often susceptible to metabolic degradation through oxidation.[8]

Polyethylene Glycol (PEG) Linkers

PEG linkers are polymers of ethylene oxide and are known for their hydrophilicity and biocompatibility.[7][9][10][11]

  • Advantages:

    • Significantly enhance aqueous solubility, which is particularly useful for hydrophobic drug candidates.[6][7]

    • Can increase the hydrodynamic radius of a molecule, prolonging its circulation half-life by reducing renal clearance.[6][11]

    • Generally considered non-toxic and have low immunogenicity.[11]

  • Disadvantages:

    • Can lead to decreased cell permeability due to their high polarity.

    • The ether linkages can be metabolically labile in some cases.

    • Can sometimes lead to the generation of anti-PEG antibodies, which can affect the drug's efficacy and safety upon repeated administration.[11]

Experimental Protocols for Pharmacokinetic Profiling

A self-validating system of protocols is crucial for generating reliable and reproducible pharmacokinetic data. Below are detailed, step-by-step methodologies for key in vitro assays.

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput assay is used to determine the solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in early-stage drug discovery experiments.[12][13][14][15]

Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its speed and relevance to early discovery, where compounds are often introduced into aqueous buffers from a DMSO stock solution. Nephelometry is a sensitive method for detecting the formation of a precipitate, which is a direct measure of insolubility.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compound in 100% DMSO to a final concentration of 10 mM.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear 96-well microplate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The solubility is determined by comparing the light scattering signal of the test compound to that of a series of standards with known solubility.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[16][17][18][19][20]

Causality Behind Experimental Choices: Human liver microsomes (HLMs) are the gold standard for in vitro assessment of Phase I metabolism due to their high concentration of CYP enzymes and ease of use. The inclusion of the cofactor NADPH is essential to initiate the metabolic reactions.[20] Measuring the disappearance of the parent compound over time provides a direct measure of its metabolic stability.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH in the phosphate buffer (final concentration in the incubation will be 1 mM).

    • Thaw pooled human liver microsomes on ice. Dilute them in the phosphate buffer to a working concentration of 1 mg/mL.

  • Incubation Setup:

    • In a 96-well plate, add the test compound to the HLM solution to achieve a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH solution to each well to start the metabolic reaction.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[21][22][23][24][25]

Causality Behind Experimental Choices: Caco-2 cells, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[25] Measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux pumps like P-gp.[23]

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.

  • Preparation of Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between linker types and a typical experimental workflow.

Linker_Comparison cluster_linear Linear Alkyl Linker cluster_peg PEG Linker cluster_spiro Spirocyclic Linker L1 Pharmacophore A L2 -(CH2)n- L1->L2 L3 Pharmacophore B L2->L3 P1 Pharmacophore A P2 -(OCH2CH2)n- P1->P2 P3 Pharmacophore B P2->P3 S1 Pharmacophore A S2 Spiro[3.3]heptane S1->S2 S3 Pharmacophore B S2->S3

Caption: Structural comparison of linear, PEG, and spirocyclic linkers.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21 days to form monolayer prep1->prep2 prep3 Verify monolayer integrity with TEER measurement prep2->prep3 exp1 Add test compound to Donor chamber (A or B) prep3->exp1 Monolayer is ready exp2 Incubate at 37°C for 2 hours exp1->exp2 exp3 Collect samples from Donor and Receiver chambers exp2->exp3 ana1 Quantify compound concentration by LC-MS/MS exp3->ana1 Analyze samples ana2 Calculate Papp and Efflux Ratio ana1->ana2

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Conformational_Rigidity cluster_flexible Flexible Linker cluster_rigid Spirocyclic Linker F1 Conformation 1 F2 Conformation 2 F1->F2 F3 Conformation 3 F2->F3 F4 Conformation n F3->F4 R1 Restricted Conformation F3->R1 Introduction of Spirocycle

Caption: Impact of spirocyclic linkers on conformational restriction.

Conclusion

The strategic incorporation of spirocyclic linkers represents a powerful tool in modern medicinal chemistry for overcoming persistent pharmacokinetic challenges. By imparting three-dimensionality and conformational rigidity, these scaffolds can significantly improve a compound's solubility, metabolic stability, and cell permeability, ultimately increasing its potential for clinical success. While no single linker technology is a panacea, the evidence strongly supports the consideration of spirocyclic linkers, particularly in cases where poor ADME properties are a primary obstacle. A thorough understanding of the comparative advantages and disadvantages of different linker types, coupled with robust and well-validated experimental protocols, will continue to be a cornerstone of rational drug design.

References

  • Nunes, J. J., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
  • Bevan, S. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Osawa, H., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 16(10), 2345-2352.
  • Di, L. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-345.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • He, Y., et al. (2010). Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers. Journal of the American Chemical Society, 132(12), 4229-4231.
  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • PLOS. (n.d.). Are there physicochemical differences between allosteric and competitive ligands? PLOS Computational Biology. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Mitigating hERG Channel Inhibition: The Impact of Spiro-Substitution

In the landscape of modern drug discovery, navigating the complex maze of off-target interactions is paramount to ensuring clinical success and patient safety. Among the most notorious of these antitargets is the human E...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, navigating the complex maze of off-target interactions is paramount to ensuring clinical success and patient safety. Among the most notorious of these antitargets is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1] Inhibition of the hERG channel, which is critical for cardiac repolarization, can lead to a prolongation of the QT interval on an electrocardiogram.[2][3] This, in turn, elevates the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[4][5] The challenge is compounded by the promiscuous nature of the hERG channel's binding pocket, which can accommodate a vast and structurally diverse array of small molecules, leading to a high hit rate in screening campaigns.[6]

This guide provides an in-depth comparison of medicinal chemistry strategies, focusing on the tactical implementation of spiro-substitution to mitigate hERG liability. We will explore the mechanistic rationale, present comparative experimental data, and provide a gold-standard protocol for assessing hERG channel activity, offering researchers and drug development professionals a robust framework for designing safer clinical candidates.

The hERG Channel: A Notorious Antitarget

The hERG channel's pore is uniquely shaped, creating a large inner cavity that serves as the binding site for most inhibitors.[2] Drug binding is primarily governed by interactions with two key aromatic residues from each of the four subunits: Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[7][8] A common pharmacophore for hERG blockers includes a basic nitrogen atom, which is often protonated at physiological pH, and one or more lipophilic aromatic regions. This combination facilitates entry into the channel and subsequent high-affinity binding.

Traditional medicinal chemistry approaches to circumvent hERG inhibition often involve:

  • Reducing Basicity (pKa): Lowering the pKa of a basic amine reduces the population of the protonated species, weakening the key electrostatic interactions. This can be achieved by introducing electron-withdrawing groups or replacing rings like piperidine with piperazine or morpholine.[6]

  • Lowering Lipophilicity: Decreasing the overall lipophilicity (e.g., cLogP) of a molecule can reduce its propensity to partition into the hydrophobic regions of the channel pore.[9]

  • Introducing Polarity: The addition of polar functional groups, such as carboxylic acids to create zwitterions, can drastically reduce hERG affinity by disrupting favorable hydrophobic interactions.[10][11]

While effective, these strategies can sometimes negatively impact on-target potency, selectivity, or other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, more nuanced structural modifications are often required.

Spiro-Substitution: A Strategy of Steric Hindrance

Spiro-substitution is a powerful design strategy that involves replacing a flexible linear or monocyclic moiety with a rigid, three-dimensional spirocyclic scaffold. The core principle behind its effectiveness in mitigating hERG liability lies in conformational restriction and the introduction of a defined steric vector.

The inherent flexibility of many drug molecules allows them to adopt a conformation that maximizes favorable interactions within the hERG pore. In contrast, the rigid architecture of a spirocycle can prevent the molecule from achieving this optimal binding pose. By carefully designing the spirocyclic core, chemists can introduce a steric clash with the key Y652 or F656 residues, effectively creating a "steric shield" that hinders high-affinity binding and reduces inhibitory activity.[12]

Caption: Experimental workflow for hERG manual patch-clamp assay.

Conclusion and Future Perspectives

The inhibition of the hERG channel remains a significant hurdle in drug development, demanding proactive and intelligent molecular design. While classic strategies like reducing basicity and lipophilicity are mainstays, the use of spiro-substitution offers a more sophisticated approach to sterically disfavor binding to the channel pore. As demonstrated, this strategy, particularly when used in concert with other mitigating tactics, can successfully decouple on-target activity from off-target cardiotoxicity.

The continued elucidation of the hERG channel structure, including cryo-EM studies, will further empower structure-based drug design. [2]Integrating these structural insights with predictive in silico models and robust experimental validation, as outlined in this guide, provides a powerful paradigm for developing safer medicines. By understanding the intricate dance between a molecule and the hERG channel, chemists can more effectively design compounds that hit their intended target without missing a beat.

References

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available from: [Link]

  • Díaz-Cerezo, J., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry. Available from: [Link]

  • Vandenberg, J. I., Perry, M. D., & Hill, A. P. (2017). Towards a structural view of drug binding to hERG K+ channels. British Journal of Pharmacology. Available from: [Link]

  • DeMarco, K. R., et al. (2022). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available from: [Link]

  • Perry, M., Sanguinetti, M. C., & Mitcheson, J. (2008). hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. Chemical Research in Toxicology. Available from: [Link]

  • Vandenberg, J. I., Perry, M. D., & Hill, A. P. (2017). Towards a Structural View of Drug Binding to hERG K+ Channels. PubMed. Available from: [Link]

  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available from: [Link]

  • Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers. Available from: [Link]

  • Bohme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available from: [Link]

  • DeMarco, K. R., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. bioRxiv. Available from: [Link]

  • Bilodeau, M. T. (2008). Editorial [Hot topic: Medicinal Chemistry Strategies to Minimize hERG Channel Effects]. Bentham Science Publishers. Available from: [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Bohme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available from: [Link]

  • Pearce, A. C., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. Available from: [Link]

  • Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kandadai, A. S., et al. (2023). Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Perry, M., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. Available from: [Link]

  • Helliwell, M. V., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. Available from: [Link]

  • Pearce, A. C., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC. Available from: [Link]

  • Iacopetta, D., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available from: [Link]

  • Helliwell, M. V., et al. (2018). Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. PMC. Available from: [Link]

  • Helliwell, M. V., Hancox, J., & Dempsey, C. (2016). Electrophysiological characterisation of a minimally structured hERG potassium channel inhibitor. The Physiological Society. Available from: [Link]

  • Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. Available from: [Link]

  • Barillà, C., et al. (2010). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. Available from: [Link]

  • Wang, Y., et al. (2025). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. Available from: [Link]

  • DeMarco, K. R., et al. (2023). Structural modeling of hERG channel–drug interactions using Rosetta. Frontiers in Pharmacology. Available from: [Link]

  • DeMarco, K. R., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. bioRxiv. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate

Executive Summary: The "Why" Behind the Protocol Handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate requires a safety strategy that goes beyond generic "white powder" protocols. This compound presents a dual-hazard profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 5-Boc-2,5-diazaspiro[3.5]nonane oxalate requires a safety strategy that goes beyond generic "white powder" protocols. This compound presents a dual-hazard profile:

  • The Spirocyclic Core: A pharmacophore scaffold designed for high biological activity. Until fully characterized, it must be treated as a high-potency compound (Band 4 containment recommended).

  • The Oxalate Counterion: Oxalate salts are not merely acidic; they are systemic toxicants. Upon mucous membrane contact or inhalation, they can precipitate as insoluble calcium oxalate, causing severe local irritation and potential renal toxicity if absorbed systemically [1].

Immediate Directive: Do not handle this substance on an open benchtop. The high electrostatic potential of Boc-protected salts promotes aerosolization, making inhalation the primary exposure vector.

Hazard Analysis & Risk Assessment

Hazard DomainSpecific Risk FactorMechanism of Action
Physical State Electrostatic Dust Boc-protected amines are lipophilic and prone to static charge buildup. This causes "fly-away" powder during weighing, bypassing standard airflow containment if not managed.
Toxicological Nephrotoxicity & Irritation The oxalate anion chelates free calcium. Inhalation of dust leads to immediate respiratory irritation; ocular contact can cause corneal opacity [2].
Chemical Solvent Incompatibility While the solid is stable, solubilization in chlorinated solvents (e.g., DCM) for deprotection drastically alters glove permeation requirements.

Personal Protective Equipment (PPE) Matrix

Critical Distinction: Your PPE must adapt to the phase of the matter. A common error is using "Solids" PPE while handling "Solutions," leading to dermal exposure via glove permeation.

Table 1: Phase-Dependent PPE Specifications
Protective LayerPhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Handling (Synthesis/Extraction)
Hand Protection Double Nitrile (4 mil min) Standard laboratory grade. Change immediately if contaminated.[1][2][3][4][5]Laminate or PVA Gloves (if using DCM/Chloroform)Reasoning: Nitrile degrades in <2 mins with chlorinated solvents often used for Boc-amine chemistry [3].
Respiratory N95 or P100 Respirator Mandatory if outside a fume hood. Recommended inside hood for static powders.Fume Hood Only Respiratory protection is secondary to engineering controls (Sash height <18").
Eye Protection Chemical Splash Goggles Crucial: Safety glasses allow dust entry from the side. Oxalate dust causes severe lacrimation.Face Shield + Goggles Required during exothermic deprotection (TFA addition) or pressurized transfers.
Body Defense Lab Coat (Buttoned to neck) Tyvek sleeves recommended to bridge glove-cuff gap.Chemical Resistant Apron Required if handling volumes >100mL.

Decision Logic: PPE Selection

Use this logic flow to determine the required protection level before starting work.

PPE_Decision_Tree Start Start: Define Operation State What is the physical state? Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Solution Solution (Dissolved) State->Solution Reaction/Workup StandardPPE PROTOCOL A: Nitrile Gloves (Double) Splash Goggles Fume Hood Solid->StandardPPE SolventCheck Solvent Type? Solution->SolventCheck Chlorinated Chlorinated (DCM, CHCl3) SolventCheck->Chlorinated NonChlor Polar/Non-Polar (MeOH, DMF) SolventCheck->NonChlor HighResist PROTOCOL B: Laminate/PVA Gloves (Nitrile is permeable!) Chlorinated->HighResist NonChlor->StandardPPE

Figure 1: Decision tree for selecting glove material and respiratory protection based on chemical phase and solvent system.

Operational Protocols

A. Static-Neutralized Weighing (The "Fly-Away" Risk)

Boc-protected salts are notorious for static charge.

  • Engineering Control: Place an ionizing fan or antistatic gun inside the balance enclosure.

  • Technique: Do not pour from the source bottle. Use a clean, antistatic spatula.

  • Containment: Weigh directly into a tared vial with a cap. Never weigh onto open weigh paper, as the oxalate dust will migrate onto the balance pan.

B. Solubilization & Transfer
  • Solvent Choice: If dissolving in Dichloromethane (DCM) for subsequent deprotection, do not use standard nitrile gloves . DCM permeates nitrile in seconds, carrying the oxalate salt through to the skin. Use Silver Shield™ (laminate) gloves or double-glove with frequent changes.

  • Closed Transfer: Dissolve the solid immediately. Once in solution, the inhalation risk drops, but the dermal absorption risk increases.

C. Waste Disposal

Do not mix with Oxidizers. Oxalates are reducing agents. Mixing with strong oxidizers (e.g., Perchlorates, Permanganates) can cause heat generation.

  • Solid Waste: Segregate into "Solid Toxic Waste" containers.

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: High-temperature incineration is the only validated method to destroy the spirocyclic scaffold completely [4].

Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves 2. Wash 15 mins (Soap/Water) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Irrigate 15 mins 2. Lift Eyelids 3. Seek Medical (Corneal Risk) Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. O2 if labored breathing 3. Monitor for Edema Inhale->ActionInhale Report Report to EHS & Retain SDS for Physician ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response steps for exposure incidents. Note that for oxalates, immediate irrigation is critical to prevent calcium chelation in tissues.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Oxalic Acid and Oxalates: Systemic Toxicity and Irritation Profile. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Oxalate Salts - Eye Dam. 1 Classification.[Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Disposal of Organic Salts. ACS Center for Lab Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.